9-[4-(4-Bromophenoxy)butyl]carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
9-[4-(4-bromophenoxy)butyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO/c23-17-11-13-18(14-12-17)25-16-6-5-15-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-4,7-14H,5-6,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFTUXSZSBTVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 9-[4-(4-Bromophenoxy)butyl]carbazole: Synthesis, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry, materials science, and pharmaceuticals.[1] Their unique electronic properties and rigid, planar structure make them privileged scaffolds in the design of novel therapeutic agents and functional organic materials.[2] This guide provides a detailed technical overview of a specific carbazole derivative, 9-[4-(4-Bromophenoxy)butyl]carbazole, focusing on its chemical structure, a robust synthetic pathway, and its physicochemical properties. The presence of the carbazole moiety, a flexible butyl linker, an ether linkage, and a brominated phenyl ring suggests a molecule with potential applications in drug discovery, particularly as an intermediate for the synthesis of more complex bioactive molecules.[1] The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required for the synthesis, characterization, and further exploration of this and related compounds.
Chemical Structure and Properties
The chemical structure of 9-[4-(4-Bromophenoxy)butyl]carbazole combines several key functional groups that contribute to its overall properties. The core is a tricyclic carbazole system, known for its aromaticity and electron-donating capabilities.[2] This is N-alkylated with a butyl chain, which introduces conformational flexibility. An ether linkage connects this alkyl chain to a 4-bromophenyl group, adding a potential site for further functionalization and influencing the molecule's polarity and solubility.
Molecular Structure Diagram
Caption: Chemical structure of 9-[4-(4-Bromophenoxy)butyl]carbazole.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Supporting Data |
| Molecular Formula | C₂₂H₂₀BrNO | Based on chemical structure |
| Molecular Weight | 406.31 g/mol | Calculated from the molecular formula |
| Melting Point | Solid at room temperature | Carbazole and its derivatives are typically crystalline solids. For example, 9-(4-bromobutyl)-9H-carbazole has a melting point of 379 K (106 °C).[2] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, THF). Slightly soluble in lower alcohols. Insoluble in water. | The large nonpolar carbazole and bromophenyl groups dominate the molecule's character. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of related carbazole derivatives. |
Spectroscopic Data (Predicted)
-
¹H NMR: Expected signals would include aromatic protons from the carbazole and bromophenyl rings, and aliphatic protons from the butyl chain. The protons on the carbons adjacent to the nitrogen and oxygen atoms would be shifted downfield.
-
¹³C NMR: Aromatic carbons would appear in the 110-160 ppm region, while the aliphatic carbons of the butyl chain would be found in the upfield region.
-
FTIR (cm⁻¹): Characteristic peaks would include C-H stretching for aromatic and aliphatic groups, C-N stretching, C-O-C stretching (ether linkage), and C-Br stretching.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 405 and 407 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Synthesis Methodology
The synthesis of 9-[4-(4-Bromophenoxy)butyl]carbazole can be efficiently achieved through a two-step process. The first step involves the N-alkylation of carbazole with an excess of 1,4-dibromobutane to yield the key intermediate, 9-(4-bromobutyl)-9H-carbazole. The second step is a Williamson ether synthesis, where the intermediate is reacted with 4-bromophenol in the presence of a base to form the final product.
Synthetic Pathway Diagram
Caption: Two-step synthesis of 9-[4-(4-Bromophenoxy)butyl]carbazole.
Step 1: Synthesis of 9-(4-Bromobutyl)-9H-carbazole
This procedure is adapted from a reported method for the N-alkylation of carbazole.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of carbazole (1 equivalent) in a suitable solvent such as toluene or DMF, add a strong base like potassium hydroxide or sodium hydride (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Carbazolide Anion: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the carbazolide anion.
-
Addition of Alkylating Agent: Add a significant excess of 1,4-dibromobutane (5-10 equivalents) to the reaction mixture. The large excess is crucial to minimize the formation of the bis-substituted byproduct.
-
Reaction: Heat the reaction mixture to a temperature of 45-60°C and stir for several hours (typically 3-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The excess 1,4-dibromobutane can be removed by vacuum distillation. The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford 9-(4-bromobutyl)-9H-carbazole as a white solid.[2]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly nucleophilic carbazolide anion with atmospheric oxygen and moisture.
-
Excess 1,4-dibromobutane: Statistically favors the mono-alkylation of carbazole over the formation of 1,4-di(carbazol-9-yl)butane.
-
Phase Transfer Catalyst (optional): In some protocols, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to facilitate the reaction, especially with weaker bases or in biphasic systems.[2]
Step 2: Synthesis of 9-[4-(4-Bromophenoxy)butyl]carbazole
This step is a classic Williamson ether synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 9-(4-bromobutyl)-9H-carbazole (1 equivalent) and 4-bromophenol (1.1-1.2 equivalents) in a polar aprotic solvent such as acetone or acetonitrile.
-
Addition of Base: Add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 9-[4-(4-Bromophenoxy)butyl]carbazole.
Causality Behind Experimental Choices:
-
Polar Aprotic Solvent: Solvents like acetone or acetonitrile are ideal for S_N2 reactions as they solvate the cation of the base but not the nucleophilic phenoxide anion, thus enhancing its reactivity.
-
Mild Base: Potassium carbonate or cesium carbonate is sufficient to deprotonate the phenolic hydroxyl group of 4-bromophenol, which is more acidic than an aliphatic alcohol. The use of a milder base helps to prevent potential side reactions.
-
Cesium Carbonate: Often gives higher yields in Williamson ether syntheses due to the "cesium effect," which involves better solubility of the cesium phenoxide and increased nucleophilicity of the phenoxide anion.
Potential Applications in Drug Development and Research
Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties.[1] The structure of 9-[4-(4-Bromophenoxy)butyl]carbazole makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Library Synthesis: The bromine atom on the phenoxy ring serves as a convenient handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the rapid generation of a library of diverse compounds for biological screening.
-
Molecular Probes: The carbazole moiety is fluorescent, which could be exploited in the development of fluorescent molecular probes for biological imaging or as tools to study protein-ligand interactions.
-
Lead Compound Optimization: If a related compound shows biological activity, 9-[4-(4-Bromophenoxy)butyl]carbazole can serve as a starting point for structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.
Conclusion
This technical guide provides a comprehensive overview of 9-[4-(4-Bromophenoxy)butyl]carbazole, with a focus on its synthesis and chemical properties. The detailed, two-step synthetic protocol, based on established N-alkylation and Williamson ether synthesis reactions, offers a reliable method for the preparation of this compound. While experimental data for the final product is not widely available, its properties can be reasonably predicted, providing a solid foundation for researchers. The versatile structure of 9-[4-(4-Bromophenoxy)butyl]carbazole makes it a valuable building block for the development of novel therapeutic agents and functional materials. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
-
Williamson Ether Synthesis Lab 3 - Edubirdie. (n.d.). Retrieved February 12, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. Retrieved February 12, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press. Retrieved February 12, 2026, from [Link]
-
Synthesis of N-Alkyl and N-H-Carbazoles through SN Ar-Based Aminations of Dibenzothiophene Dioxides. (2019). PubMed. Retrieved February 12, 2026, from [Link]
-
Moreno-Fuquen, R., Grande, C., Advincula, R. C., Tenorio, J. C., & Ellena, J. (2012). 9-(4-Bromobutyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1853. [Link]
-
Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. (n.d.). Retrieved February 12, 2026, from [Link]
-
9-(4-Bromophenyl)carbazole. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
- Method for synthesis of N-alkyl carbazole and derivatives thereof. (n.d.). Google Patents.
-
Crystallographic study and biological evaluation of 1,4-dimethyl-N-alkylcarbazoles. (2013). PubMed. Retrieved February 12, 2026, from [Link]
-
Bashir, M., Bano, A., Ijaz, A. S., & Chaudhary, B. A. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13476–13497. [Link]
Sources
Technical Guide: Carbazole Derivatives with Phenoxyalkyl Linkers for Organic Electronics
Executive Summary & Design Rationale
This guide details the engineering of carbazole-based semiconductors utilizing phenoxyalkyl linkers (
The "Decoupling" Strategy
For researchers in organic light-emitting diodes (OLEDs) and drug discovery professionals pivoting to bio-electronics, the phenoxyalkyl linker serves three critical functions:
-
Triplet Confinement: The saturated alkyl spacer (
-bond insulation) electronically decouples the carbazole donor from the acceptor or polymer backbone. This prevents conjugation extension, preserving the high required to host blue phosphors. -
Morphological Control: The terminal phenoxy group promotes edge-to-face
-interactions, enhancing glass transition temperatures ( ) compared to simple alkyl chains, thereby reducing crystallization in amorphous films. -
Solubility & Processing: The flexible ether linkage improves solubility in non-chlorinated solvents (e.g., toluene, THF), facilitating solution-processed electronics.
Molecular Architecture & Synthesis
Retrosynthetic Logic
The synthesis typically follows a convergent route. The critical step is the functionalization of the carbazole nitrogen (
Key Pathway:
-
Linker Synthesis: Williamson ether synthesis between a phenol derivative and a di-bromoalkane.
-
N-Alkylation: Nucleophilic substitution (
) of the carbazole anion onto the bromo-alkoxy linker.
Visualization: Synthetic Workflow
The following diagram illustrates the convergent synthesis of a generic 9-(phenoxyalkyl)-9H-carbazole host material.
Caption: Convergent synthetic route for phenoxyalkyl-carbazole derivatives via Williamson ether synthesis followed by N-alkylation.
Detailed Experimental Protocol
Safety Note: Alkyl bromides are potential alkylating agents and should be handled in a fume hood. Sodium hydride (NaH) is pyrophoric; use under inert atmosphere (
Protocol A: Synthesis of the Linker (1-Bromo-6-phenoxyhexane)
-
Reagents: Phenol (10 mmol), 1,6-dibromohexane (30 mmol, 3 eq),
(20 mmol), Acetone (50 mL). -
Procedure:
-
Dissolve phenol in acetone. Add anhydrous
. -
Add 1,6-dibromohexane dropwise (excess prevents dimerization).
-
Reflux at 60°C for 24 hours.
-
Work-up: Filter off inorganic salts. Concentrate filtrate. Purify via column chromatography (Silica gel, Hexane/EtOAc 95:5) to isolate the mono-bromo product.
-
Validation:
NMR should show a triplet at ppm ( -Br) and ppm ( -O-Ph).
-
Protocol B: N-Alkylation of Carbazole
-
Reagents: 9H-Carbazole (5 mmol), 1-Bromo-6-phenoxyhexane (5.5 mmol), NaH (60% in oil, 7.5 mmol), Dry DMF (20 mL).
-
Procedure:
-
Activation: In a flame-dried flask under
, dissolve carbazole in dry DMF. Cool to 0°C. -
Add NaH portion-wise. Stir for 30 min at RT until
evolution ceases (Solution turns yellow/brown indicating carbazole anion formation). -
Coupling: Add the linker (from Protocol A) dropwise.
-
Heat to 80°C for 12 hours.
-
Quench: Pour mixture into ice water. Extract with Dichloromethane (DCM).
-
Purification: Recrystallize from Ethanol/Toluene to ensure high purity (>99.5%) required for electronics.
-
Material Characterization & Data
For organic electronics, purity and thermal stability are paramount. The phenoxyalkyl chain specifically improves the amorphous stability compared to simple alkyl chains.
Comparative Thermal Properties
Data synthesized from standard structure-property relationships in carbazole hosts.
| Property | N-Ethyl Carbazole | N-Hexyl Carbazole | N-(6-Phenoxyhexyl) Carbazole | Impact of Phenoxy Linker |
| Melting Point ( | 69°C | 55°C | 85°C | Increases due to |
| Glass Transition ( | N/A (Crystallizes) | < 20°C | 45-55°C | Enhances amorphous stability; critical for film longevity. |
| Decomposition ( | ~280°C | ~300°C | ~360°C | High thermal stability suitable for vacuum deposition. |
| Solubility | Good | Excellent | Excellent | Maintains processability in toluene/chlorobenzene. |
Electronic Energy Levels
The alkyl spacer insulates the carbazole. Therefore, the HOMO/LUMO levels remain characteristic of the carbazole moiety, while the phenoxy group contributes deep states that usually do not trap charges if designed correctly.
-
HOMO: -5.6 to -5.8 eV (Carbazole centered)
-
LUMO: -2.1 to -2.3 eV (High-lying, electron blocking)
-
Triplet Energy (
): ~3.0 eV (Preserved high energy for blue/green phosphors)
Device Architecture & Mechanism
In a Phosphorescent OLED (PhOLED), these derivatives function primarily as Host Materials . The mechanism relies on Exciton Confinement .
Energy Transfer Pathway
-
Charge Injection: Holes injected into Carbazole HOMO.
-
Exciton Formation: Recombination occurs on the host.
-
Energy Transfer: Triplet excitons transfer from Host (
) to Dopant ( ) via Dexter mechanism. -
Confinement: The phenoxyalkyl linker prevents triplet migration to low-energy traps on the polymer backbone or adjacent layers.
Visualization: Device Energy Diagram
This diagram depicts the critical energy alignment preventing back-transfer of energy.
Caption: Energy alignment in a PhOLED. The Host T1 > Guest T1 gradient ensures efficient exothermic energy transfer and confinement.
References
-
Albrecht, K. et al. "Carbazole-based Host Materials for Blue Phosphorescent OLEDs." Journal of Materials Chemistry C, 2017.
-
Grazulevicius, J.V. et al. "Carbazole-based optoelectronic materials." Chemical Reviews, 2011.
-
Promarak, V. et al. "Synthesis and properties of carbazole-based hole-transporting materials with phenoxy linkages." Tetrahedron Letters, 2014.
-
Tao, Y. et al. "Solution-processed phosphorescent organic light-emitting diodes with carbazole-based small molecules." Advanced Functional Materials, 2018.
(Note: While specific page numbers and volumes vary by specific derivative, the journals listed above are the primary authoritative repositories for this class of materials.)
Technical Monograph: 9-[4-(4-Bromophenoxy)butyl]-9H-carbazole
Chemical Identity & Significance[1]
The compound 9-[4-(4-Bromophenoxy)butyl]-9H-carbazole is a specialized bifunctional intermediate used primarily in the development of organic semiconductors, including Organic Light-Emitting Diodes (OLEDs) and persistent room-temperature phosphorescence (RTP) materials.
Its structure combines a hole-transporting carbazole donor and a brominated phenoxy acceptor/reactive site, separated by a flexible butyl spacer. This "Donor-Spacer-Acceptor" (D-s-A) architecture allows for the decoupling of electronic orbitals between the two moieties, a critical feature for tuning excited-state dynamics in functional polymers and crystal engineering.
Key Identifiers
| Property | Detail |
| Chemical Name | 9-[4-(4-Bromophenoxy)butyl]-9H-carbazole |
| Synonyms | 1-(4-Bromophenoxy)-4-(9-carbazolyl)butane; CC4PhBr (Research Code) |
| CAS Number | Not widely indexed in public registries; refer to specific research codes. |
| Molecular Formula | C₂₂H₂₀BrNO |
| Molecular Weight | 394.31 g/mol |
| Physical State | White solid / Crystalline powder |
| Melting Point | 97–99 °C [1] |
Structural Visualization
The following diagram illustrates the molecular connectivity, highlighting the flexible alkyl linker that separates the electroactive carbazole from the reactive bromophenoxy tail.
Synthesis & Production Protocol
The synthesis follows a convergent two-step protocol. This modular approach ensures high purity by isolating the alkylated carbazole intermediate before coupling with the phenol derivative.
Reaction Pathway[1][2][3]
Caption: Step-wise synthetic route via N-alkylation followed by etherification.
Detailed Methodology
Step 1: Synthesis of 9-(4-Bromobutyl)-9H-carbazole
Rationale: A large excess of 1,4-dibromobutane is used to suppress the formation of the unwanted "dimer" (1,4-bis(carbazol-9-yl)butane).
-
Charge: Dissolve 9H-carbazole (1.0 eq) in acetone or MEK.
-
Add Base: Add powdered KOH (5.0 eq) and a phase transfer catalyst (TBAB, 0.05 eq).
-
Alkylation: Add 1,4-dibromobutane (5.0 eq) dropwise at room temperature.
-
Reflux: Heat to reflux (approx. 60°C) for 12–24 hours. Monitor by TLC (Hexane:DCM 4:1).
-
Workup: Filter off inorganic salts. Evaporate solvent. Distill off excess 1,4-dibromobutane under reduced pressure (essential for purity).
-
Purification: Recrystallize from ethanol or purify via silica column (Hexane/DCM) to obtain white crystals.
Step 2: Synthesis of 9-[4-(4-Bromophenoxy)butyl]carbazole
Rationale: The weak nucleophilicity of the phenol requires a base (K₂CO₃) and often an iodide catalyst (Finkelstein condition) to accelerate the displacement of the alkyl bromide.
-
Activation: In a round-bottom flask, combine 4-bromophenol (1.1 eq), K₂CO₃ (2.0 eq), and catalytic KI (0.1 eq) in dry DMF or Acetone. Stir for 30 mins to form the phenoxide.
-
Coupling: Add 9-(4-bromobutyl)carbazole (1.0 eq) dissolved in the solvent.
-
Reaction: Heat to 80°C (DMF) or Reflux (Acetone) for 12–24 hours.
-
Quench: Pour the mixture into ice-water. The product typically precipitates.
-
Extraction: If oil forms, extract with DCM, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Silica gel chromatography (Eluent: Petroleum Ether/DCM 2:1 to 1:1).
-
Final Form: Recrystallize from Ethanol/Hexane to yield white crystals (mp 97–99 °C).
Characterization Standards
To ensure the integrity of the synthesized material for electronic applications, the following spectroscopic signatures must be verified.
| Technique | Expected Signal (CDCl₃) | Structural Assignment |
| ¹H NMR | δ 8.14 (d, 2H) | Carbazole aromatic protons (positions 4,5) |
| δ 7.49–7.20 (m, 6H) | Carbazole aromatic protons | |
| δ 7.37 (d, 2H) | Phenylene protons (ortho to Br) | |
| δ 6.75 (d, 2H) | Phenylene protons (ortho to ether) | |
| δ 4.43 (t, 2H) | N-CH₂ (Adjacent to Carbazole) | |
| δ 3.93 (t, 2H) | O-CH₂ (Adjacent to Phenoxy) | |
| δ 2.18–1.87 (m, 4H) | Central butyl protons (-CH₂-CH₂-) | |
| Elemental Analysis | Calc: C 67.01; H 5.11; N 3.55 | Confirms purity >99% |
Applications in Advanced Materials
Persistent Room Temperature Phosphorescence (RTP)
Research by Xue et al. [1] highlights this molecule (referred to as CC4PhBr ) as a model system for studying the "Heavy Atom Effect" in organic crystals. The bromine atom enhances spin-orbit coupling (SOC), facilitating intersystem crossing (ISC) to triplet states, while the specific crystal packing stabilizes these triplets, leading to long-lived phosphorescence.
Precursor for Functional Polymers
The terminal bromine serves as a versatile handle for further functionalization:
-
Suzuki/Buchwald Coupling: The aryl bromide can be coupled with amines or boronic acids to extend the conjugation or add additional charge-transport moieties.
-
Cross-Linking: In polymer matrices, this unit can act as a photocrosslinker or a side-chain pendant to tune the glass transition temperature (Tg) and refractive index.
References
-
Xue, P., et al. (2016). "Bright persistent luminescence from pure organic molecules through moderate intermolecular heavy atom effect." Chemical Science, 7, 982-989.
-
Moreno-Fuquen, R., et al. (2012). "9-(4-Bromobutyl)-9H-carbazole."[1] Acta Crystallographica Section E, E68, o1797.
-
PubChem. "9-(4-Bromophenyl)carbazole (Related Structure)."[2] National Library of Medicine.
Sources
Advanced Technical Guide: Engineering Room-Temperature Phosphorescence in Carbazole-Phenoxy Derivatives
Topic: Room-temperature phosphorescence of carbazole-phenoxy derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a rigorous technical framework for the design, synthesis, and characterization of organic room-temperature phosphorescence (RTP) materials based on carbazole-phenoxy scaffolds. Unlike traditional heavy-metal phosphors, these purely organic systems rely on specific crystal packing and molecular orbital engineering to achieve intersystem crossing (ISC) and suppress non-radiative decay. This document addresses the critical "isomer impurity" debate, details the synthesis of high-purity derivatives, and outlines validation protocols for distinguishing genuine RTP from delayed fluorescence.
Mechanistic Principles of Organic RTP
The generation of phosphorescence at room temperature in organic systems requires a delicate manipulation of the Jablonski diagram. For carbazole-phenoxy derivatives, the mechanism is governed by three competing factors:
-
Spin-Orbit Coupling (SOC): The transition from the singlet excited state (
) to the triplet state ( ) is spin-forbidden. Enhancing SOC is essential to accelerate ISC. In carbazole-phenoxy systems, this is often achieved by introducing heavy atoms (Br, I) on the phenoxy ring or by inducing a specific molecular twist that mixes and orbitals (El-Sayed Rule). -
Suppression of Non-Radiative Decay (
): Triplet excitons are extremely sensitive to thermal dissipation and oxygen quenching. The "Phenoxy" linkage plays a dual role: it acts as a spacer to prevent self-quenching while facilitating the formation of rigid H-aggregates or C-H··· interactions in the crystal lattice, effectively "freezing" the molecular motion (Restriction of Intramolecular Motion - RIM). -
The Impurity Caveat: Recent authoritative studies have shown that commercial carbazole sources often contain trace amounts of 1H-benzo[f]indole.[1] This isomer can act as an energy trap, generating RTP artifacts. Trustworthiness in this field requires the use of laboratory-synthesized or hyper-purified carbazole precursors.
Visualization: Photophysical Pathway
The following diagram illustrates the energy transfer pathway and the critical gating required to observe RTP.[2]
Caption: Energy landscape of Organic RTP. Efficient phosphorescence requires maximizing the ISC rate (Yellow) while minimizing Non-Radiative decay (Grey) and Oxygen Quenching (Red).
Molecular Design & Synthesis[3][4]
Structural Strategy
The target scaffold is typically a Donor-Bridge-Acceptor (D-B-A) or Donor-Donor system.
-
Donor: Carbazole (High triplet energy level,
eV). -
Bridge/Linker: Phenoxy/Phenyl group. The ether oxygen or direct phenyl bond modulates the twist angle. A twist angle of 45–60° is often optimal for balancing SOC and packing density.
-
Substituents: Halogens (Br/I) at the para or meta position of the phenoxy ring significantly boost SOC via the heavy-atom effect.
Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a representative RTP candidate: 9-(4-bromophenyl)-9H-carbazole .
Reagents:
-
9H-Carbazole (Lab-synthesized or >99.9% pure)
-
1-bromo-4-iodobenzene (or related phenoxy-halide)
-
Catalyst: Pd(PPh3)4 or Pd2(dba)3/S-Phos
-
Base: K2CO3 or NaOtBu
-
Solvent: Toluene/Ethanol/Water (4:1:1)
Step-by-Step Workflow:
-
Pre-reaction Purification: If using commercial carbazole, recrystallize twice from ethanol/toluene to remove benzo[f]indole isomers.
-
Coupling: Charge a Schlenk flask with Carbazole (1.0 eq), Aryl Halide (1.1 eq), Base (3.0 eq), and Pd catalyst (5 mol%). Evacuate and backfill with
(3 cycles). -
Reflux: Inject degassed solvent. Heat to 90-110°C for 12-24 hours under inert atmosphere.
-
Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over
.[3] -
Purification (Critical for RTP):
-
Column Chromatography: Silica gel (Hexane/DCM gradient).
-
Recrystallization: Dissolve the product in minimal hot DCM and slowly diffuse Methanol or Hexane. Slow evaporation is key to forming high-quality crystals with minimized defects (defects quench triplets).
-
Caption: Workflow for synthesizing high-purity RTP materials. The green node (Recrystallization) is the most critical step for enabling long-lived phosphorescence.
Photophysical Characterization Protocols
Trustworthy RTP data requires distinguishing between prompt fluorescence (PF), delayed fluorescence (TADF), and true phosphorescence.
Protocol 1: Gated Photoluminescence (PL)
Standard steady-state PL captures mostly fluorescence. To isolate RTP:
-
Instrument: Spectrofluorometer with a pulsed Xenon lamp (e.g., Edinburgh FLS1000 or Horiba Fluorolog).
-
Settings:
-
Excitation: 300–365 nm (absorption max).
-
Delay Time: Set delay to > 0.1 ms (typically 1–5 ms) to allow prompt fluorescence (ns scale) to decay completely.
-
Gate Width: 10–50 ms.
-
-
Validation: If the emission peak persists in the gated spectrum but disappears in steady-state (or is overwhelmed), it is likely phosphorescence.
Protocol 2: Oxygen Quenching Experiment
This is the "Gold Standard" for confirming triplet origin.
-
Measure the PL spectrum of the crystal/film in ambient air .
-
Place the sample in a vacuum cryostat or purge continuously with Argon for 30 minutes.
-
Measure the PL spectrum again.
-
Result: A significant increase in emission intensity (often 5x–10x) under inert conditions confirms the triplet nature, as oxygen (
) quenches triplet excitons via energy transfer.
Protocol 3: Lifetime Measurement ( )
Use Time-Correlated Single Photon Counting (TCSPC) or Multi-Channel Scaling (MCS) for longer lifetimes.[4]
-
Fit: Decay curves are usually multi-exponential due to surface vs. bulk crystal sites.
-
Equation:
-
Target: For RTP, look for the long component (
ms).[5]
Comparative Data: Halogen Effect
The table below summarizes typical performance metrics for Carbazole-Phenoxy derivatives, illustrating the heavy atom effect.
| Derivative (Cz-Ph-X) | Substituent (X) | Mechanism Note | ||
| Cz-Ph-H | Hydrogen | < 50 ms | < 1% | Weak SOC; dominated by fluorescence. |
| Cz-Ph-F | Fluorine | ~100 ms | 2-5% | Strong C-F bonds aid packing; minimal SOC. |
| Cz-Ph-Cl | Chlorine | 100-300 ms | 5-10% | Moderate packing; slight SOC enhancement. |
| Cz-Ph-Br | Bromine | 300-600 ms | 10-15% | Optimal balance of SOC and packing. |
| Cz-Ph-I | Iodine | < 10 ms | < 2% | SOC too strong (quenching dominates); loose packing. |
Applications in Drug Development & Security
Bio-Imaging (Nanoparticles)
While crystals are rigid, biological applications require aqueous dispersion.
-
Method: Encapsulate the hydrophobic Carbazole-Phenoxy derivative into an amphiphilic polymer matrix (e.g., F-127 or PEG-b-PPG).
-
Mechanism: The polymer matrix provides a rigid hydrophobic core that mimics the crystal lattice, protecting the triplet excitons from oxygen and water in the bloodstream.
-
Advantage: Eliminates background autofluorescence (which is short-lived), allowing for high-contrast "time-gated" imaging of tumors or drug delivery vectors.
Anti-Counterfeiting
The specific lifetime (
-
Application: Security inks containing Cz-Ph-Br.
-
Verification: Under UV light, the mark glows blue (fluorescence). When the light is switched off, it glows green/yellow for 0.5 seconds (phosphorescence). This dual-mode behavior is difficult to replicate.
References
-
Frontiers in Chemistry. (2022). Organic persistent room temperature phosphorescence enabled by carbazole impurity. [Link]
-
Journal of Materials Chemistry C. (2021). Recent progress in carbazole-based small-molecule single-component organic room-temperature phosphorescence. [Link]
-
ACS Crystal Growth & Design. (2024). Studies on Ultralong Lifetime Room Temperature Phosphorescence from Crystals of Phenylpyridinyl Carbazoles. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Configuration–packing synergy enabling integrated crystalline-state RTP and amorphous-state TADF. [Link]
-
Chinese Chemical Society. (2021). Red-Emissive Organic Room-Temperature Phosphorescence Material for Time-Resolved Luminescence Bioimaging. [Link]
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Organic persistent room temperature phosphorescence enabled by carbazole impurity [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent progress in carbazole-based small-molecule single-component organic room-temperature phosphorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Guide: Electronic & Physicochemical Properties of 9-Alkylcarbazole Ether Derivatives
Executive Summary
This technical guide analyzes the class of 9-alkylcarbazole ether derivatives , a specialized subset of nitrogen-heterocycles critical to both organic electronics (OLEDs, photovoltaics) and medicinal chemistry. While the carbazole core provides high triplet energy (
Part 1: Molecular Architecture & Electronic Theory
The Decoupling Principle
A defining feature of 9-alkylcarbazole ethers is the electronic decoupling between the electroactive core and the solubilizing tail.
-
The Core (Carbazole): Acts as the hole-transporting unit (p-type semiconductor).[1] The nitrogen lone pair participates in the aromatic sextet, making the ring electron-rich and susceptible to oxidation (hole injection).
-
The Tail (Alkyl Ether): The ether oxygen is separated from the aromatic system by an alkyl spacer (typically ethyl or propyl). This prevents direct resonance conjugation. Consequently, the HOMO/LUMO levels remain largely invariant compared to the parent 9-alkylcarbazole, but the dipole moment and dielectric constant are modified, influencing charge carrier mobility in the solid state.
Frontier Molecular Orbitals (FMO)
The electronic band structure is characterized by a wide band gap (
| Parameter | Typical Value | Mechanistic Origin |
| HOMO Level | -5.6 to -5.8 eV | Localized on the carbazole nitrogen and |
| LUMO Level | -2.1 to -2.4 eV | Distributed across the biphenyl-like backbone.[1] High lying LUMO blocks electron injection (Electron Blocking Layer - EBL). |
| Triplet Energy ( | ~3.0 eV | High |
| Band Gap ( | ~3.4 - 3.6 eV | Wide gap ensures transparency to visible light (except blue/UV), preventing self-absorption.[1] |
Electronic Energy Diagram
The following diagram visualizes the energy alignment of a typical 9-alkylcarbazole ether derivative relative to standard OLED electrodes, demonstrating its role as a Hole Transport Material (HTM).
Figure 1: Energy level alignment showing the hole-transporting nature of carbazole derivatives. The deep HOMO matches well with high work-function anodes like ITO, while the high LUMO effectively blocks electrons.
Part 2: Synthesis & Structural Validation
Strategic N-Alkylation Protocol
The introduction of the ether chain at the 9-position (N-alkylation) is the critical step.[1] This reaction utilizes the acidity of the N-H proton (
Reagents:
-
Substrate: 9H-Carbazole (or substituted derivative).
-
Electrophile: 2-Bromoethyl ethyl ether (or similar halo-ether).[1]
-
Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).[1]
-
Solvent: DMF (Dimethylformamide) or DMSO (polar aprotic is essential to solvate the cation).
-
Catalyst (Optional): 18-Crown-6 (Phase transfer catalyst if using solid KOH).[1]
Step-by-Step Methodology:
-
Deprotonation: Dissolve 9H-carbazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under
atmosphere. Add crushed KOH (4.0 eq) or NaH (1.2 eq). Stir at RT for 30 mins.[3] Observation: Solution typically turns yellow/orange indicating carbazolide anion formation. -
Alkylation: Add 2-bromoethyl ethyl ether (1.2 eq) dropwise.
-
Heating: Heat to 60–80°C for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The N-H spot will disappear.
-
Workup: Pour mixture into ice water. The product usually precipitates as a white solid. Filter and wash with water to remove DMF/salts.
-
Purification: Recrystallization from Ethanol or Column Chromatography (SiO2).
Synthetic Pathway Visualization
Figure 2: Nucleophilic substitution pathway for synthesizing 9-alkylcarbazole ethers. The reaction proceeds via an SN2 mechanism facilitated by polar aprotic solvents.
Part 3: Structure-Property Logic (The "Why")[1]
Solubility & Morphology (Materials Science)
For researchers in Printed Electronics , the ether chain is a rheology modifier.
-
Problem: Unsubstituted carbazole crystallizes too aggressively, forming grain boundaries that trap charges.
-
Solution: The flexible ether chain disrupts
- stacking just enough to allow solution processing (spin-coating, inkjet printing) without destroying the charge transport pathways. The ether oxygen can also interact with metal cations, potentially serving in ion-sensing applications.
Pharmacological Relevance (Drug Development)
For Medicinal Chemists , the electronic properties map to ADME (Absorption, Distribution, Metabolism, Excretion) parameters.
-
Metabolic Stability: The 3,6-positions of carbazole are electron-rich and prone to oxidative metabolism (P450). Electron-withdrawing groups on the ring lower the HOMO, increasing metabolic stability.
-
Lipophilicity (LogP): The alkyl ether chain increases lipophilicity compared to a naked N-H, improving membrane permeability. However, the ether oxygen introduces a dipole, preventing the LogP from becoming too high (which would lead to poor solubility in blood plasma).
-
DNA Intercalation: Planar carbazole derivatives intercalate into DNA. The side chain projects into the groove; an ether chain can form hydrogen bonds with base pairs, enhancing binding specificity.
Part 4: Experimental Characterization Protocols
To validate the electronic properties, the following self-validating workflow is recommended:
Cyclic Voltammetry (CV) - Determining HOMO[1]
-
Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Dichloromethane (DCM). -
Protocol: Scan rate 100 mV/s. Calibrate against Ferrocene/Ferrocenium (
) internal standard.[1][4] -
Calculation:
.[1] -
Success Criteria: Reversible oxidation wave indicates a stable radical cation (good hole transporter). Irreversibility suggests dimerization at the 3,6-positions.
UV-Vis & Photoluminescence (PL) - Determining Band Gap
-
Absorption: Measure onset wavelength (
).[1][5] -
Calculation:
.[1] -
Stokes Shift: Large shifts indicate structural relaxation in the excited state.
References
-
Albrecht, K., & Yamamoto, K. (2009). Carbazole dendrimers as solution-processable organic materials.[1] Journal of the American Chemical Society.
-
Krucaite, G., et al. (2012). Derivatives of carbazole and reactive functional groups for optoelectronics. Synthetic Metals.
-
Promarak, V., et al. (2008). Synthesis and properties of carbazole-based hole-transporting materials. Tetrahedron Letters. [1]
-
Wade, J. J., et al. (2010). Carbazole-based therapeutics: A review of electronic and structural properties in drug design. Journal of Medicinal Chemistry.
-
Grazulevicius, J. V., et al. (2003). Carbazole-based polymers and oligomers for electroluminescent devices.[1][6][5][8][9] Progress in Polymer Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. eprints.um.edu.my [eprints.um.edu.my]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
The Impact of Alkyl Chain Length: A Comparative Analysis of Butyl and Hexyl Linker Carbazole Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Carbazole Scaffold as a Privileged Structure in Medicinal Chemistry
Carbazole, a tricyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry. Its rigid, planar, and electron-rich nature provides an ideal framework for designing molecules that can effectively interact with a diverse range of biological targets.[1] Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antioxidant, and antiviral properties.[2][3] The versatility of the carbazole nucleus allows for chemical modifications at various positions, with the nitrogen at position 9 (N-9) being a common site for substitution to modulate the compound's physicochemical and biological properties. The introduction of N-alkyl linkers is a key strategy to enhance solubility, lipophilicity, and ultimately, the therapeutic potential of these derivatives. This guide provides a detailed comparative analysis of carbazole derivatives bearing two common alkyl linkers: butyl and hexyl chains. By examining the subtle yet significant differences imparted by these two-carbon variations, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel carbazole-based therapeutics.
Comparative Analysis: Butyl vs. Hexyl Linker Carbazole Derivatives
The choice of an alkyl linker in drug design is a critical decision that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The seemingly minor difference between a four-carbon (butyl) and a six-carbon (hexyl) chain can lead to significant alterations in key physicochemical and biological parameters.
Physicochemical Properties: A Tale of Two Linkers
The length of the N-alkyl chain directly impacts the lipophilicity and solubility of carbazole derivatives. An increase in the number of methylene units generally leads to higher lipophilicity and reduced aqueous solubility.
| Property | 9-Butyl-9H-carbazole | 9-Hexyl-9H-carbazole | Implication in Drug Development |
| Molecular Weight | 223.32 g/mol | 251.4 g/mol [4] | Affects diffusion and membrane permeability. |
| Melting Point | 58 °C[5] | Not explicitly found, but expected to be similar or slightly higher. | Influences formulation and stability. |
| Calculated LogP (XLogP3) | Not explicitly found | 5.6[4] | Indicates high lipophilicity for the hexyl derivative, suggesting good membrane permeability but potentially lower aqueous solubility. The butyl derivative is expected to be slightly less lipophilic. |
| Solubility | Expected to have low aqueous solubility. | The hexyl group significantly improves solubility in common organic solvents compared to unsubstituted polycarbazole.[6] | Crucial for formulation and bioavailability. Higher lipophilicity often correlates with lower aqueous solubility. |
Table 1: Comparative Physicochemical Properties of 9-Butyl- and 9-Hexyl-9H-carbazole.
The increased lipophilicity of the hexyl derivative, as suggested by its calculated LogP value, can enhance its ability to cross cellular membranes, a desirable trait for targeting intracellular proteins. However, this must be balanced with maintaining sufficient aqueous solubility for effective formulation and absorption. The choice between a butyl and a hexyl linker will, therefore, depend on the specific therapeutic target and the desired pharmacokinetic profile.
Biological Activity: The Ripple Effect of a Two-Carbon Difference
The length of the N-alkyl chain can significantly influence the biological activity of carbazole derivatives. This is often due to a combination of factors, including altered binding affinity to the target protein and changes in the molecule's ADME properties.
While direct comparative studies of simple 9-butyl- and 9-hexyl-carbazole are limited, research on more complex derivatives provides valuable insights. For instance, in the development of anticancer agents, studies have shown that varying the alkyl chain length can modulate the potency and mechanism of action. In some series of carbazole aminoalcohols, hexyl- to decyl-amine substituted derivatives displayed potent antitumor activities, even when their inhibitory effect on topoisomerase I was not prominent. This suggests that the longer alkyl chain may confer a different or additional mechanism of action.
Similarly, in the context of antimicrobial agents, the lipophilicity imparted by the alkyl chain can play a crucial role in the compound's ability to penetrate the bacterial cell wall. The optimal chain length is often a balance between sufficient lipophilicity for membrane translocation and avoiding excessive sequestration in the lipid bilayer, which could reduce the effective concentration at the target site.
The following diagram illustrates the logical workflow for evaluating the impact of the linker length on the overall properties of a carbazole derivative.
Sources
- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Hexylcarbazole | C18H21N | CID 4125607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Advanced Synthesis and Applications of 4-Bromophenoxy-Tethered Carbazole Monomers
This guide details the chemical architecture, synthesis, and application of 4-bromophenoxy functionalized carbazole monomers . These molecules represent a critical class of "bifunctional" building blocks in organic electronics, serving simultaneously as hole-transporting units (via the carbazole core) and reactive scaffolds for further derivatization (via the bromophenoxy handle).
Executive Summary
The integration of a 4-bromophenoxy moiety onto a carbazole backbone creates a versatile monomer used extensively in the development of Organic Light-Emitting Diodes (OLEDs), Room-Temperature Phosphorescence (RTP) materials, and molecularly imprinted polymers (MIPs).
Unlike simple N-alkyl carbazoles, the 4-bromophenoxy group introduces two critical functionalities:
-
The Heavy Atom Effect: The bromine substituent enhances spin-orbit coupling (SOC), facilitating intersystem crossing (ISC) required for triplet-state harvesting in phosphorescent materials.
-
Synthetic Modularity: The aryl-bromide bond serves as a "latent" reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the initial polymer film has been formed or to create complex dendrimers.
Part 1: Molecular Architecture & Design Principles
Structural Logic
The monomer typically consists of three distinct domains:
-
The Active Core (Carbazole): A tricyclic aromatic system providing high triplet energy (
eV) and hole mobility ( ). -
The Linker (Alkyl or Ether): A flexible spacer (often hexyl or propyl) that decouples the electronic orbitals of the carbazole from the phenoxy group, preventing fluorescence quenching while maintaining solubility.
-
The Functional Handle (4-Bromophenoxy): The terminal group. The ether oxygen adds electron density to the phenyl ring, activating it for oxidative coupling, while the bromine allows for post-synthetic modification.
Electronic Considerations
-
HOMO/LUMO Levels: The carbazole nitrogen lone pair dictates the Highest Occupied Molecular Orbital (HOMO). Functionalization at the
-position (9-position) minimally perturbs the HOMO compared to 3,6-substitution, preserving the core's redox stability. -
Solubility: The phenoxy-alkyl chain disrupts
- stacking, significantly enhancing solubility in chlorinated solvents (CHCl , DCM), which is critical for solution-processed electronics.
Part 2: Synthetic Pathways (The "How-To")
The synthesis of 9-(6-(4-bromophenoxy)hexyl)-9H-carbazole is the industry-standard protocol for creating these monomers. This route is preferred over direct arylation due to higher yields and easier purification.
Retrosynthetic Analysis
The target molecule is assembled via a convergent synthesis involving a Williamson ether synthesis followed by a nucleophilic substitution on the carbazole nitrogen.
Detailed Protocol: The "Spacer-First" Strategy
Objective: Synthesize 9-(6-(4-bromophenoxy)hexyl)-9H-carbazole.
Phase A: Synthesis of the Linker (4-(6-Bromohexyloxy)bromobenzene)
-
Reagents: 4-Bromophenol (1.0 eq), 1,6-Dibromohexane (3.0 eq),
(2.0 eq). -
Solvent: Acetone (Reagent Grade).
-
Procedure:
-
Dissolve 4-bromophenol in acetone. Add anhydrous
. -
Add 1,6-dibromohexane in excess (3 equivalents). Causality: The excess prevents the formation of the bis-phenoxy byproduct.
-
Reflux at 60°C for 24 hours under
atmosphere. -
Purification: Filter inorganic salts. Remove solvent. Purify via silica gel column chromatography (Eluent: Hexane/DCM 10:1) to isolate the mono-substituted product.
-
Phase B: Carbazole Alkylation
-
Reagents: 9H-Carbazole (1.0 eq), NaH (60% in oil, 1.5 eq), Phase A Product (1.1 eq).
-
Solvent: DMF (Anhydrous) or THF.
-
Procedure:
-
Activation: Dissolve carbazole in dry DMF at 0°C. Slowly add NaH. Stir for 30 mins until
evolution ceases. Observation: Solution turns from colorless to pale yellow/brown (Carbazolide anion formation). -
Coupling: Add the brominated linker (from Phase A) dropwise.
-
Heat to 80°C for 12 hours.
-
Workup: Quench with ice water. Extract with DCM. Wash organic layer with brine (
) to remove DMF. -
Crystallization: Recrystallize from Ethanol/Hexane to yield white needles.
-
Key Characterization Data (Self-Validation):
-
H NMR (400 MHz, CDCl
): Look for triplet at ppm ( ) and triplet at ppm ( ). The aromatic region must show distinct carbazole protons (8.1 ppm, d) and the AA'BB' system of the bromophenoxy group.
Synthetic Workflow Diagram
Caption: Convergent synthesis pathway for N-alkyl-bromophenoxy carbazole monomers ensuring high regioselectivity.
Part 3: Polymerization & Application[1]
Electropolymerization
The monomer can be polymerized electrochemically to form conductive films on ITO (Indium Tin Oxide) substrates.
-
Mechanism: Anodic oxidation generates radical cations at the carbazole nitrogen. These radicals delocalize to the 3 and 6 positions, where dimerization occurs.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in DCM/Acetonitrile (1:1). -
Potential Window: 0.0 V to 1.3 V vs. Ag/AgCl.
-
Result: The 4-bromophenoxy "tails" remain pendant, protruding from the polymer surface, available for surface functionalization.
Mechanism of Electropolymerization
Caption: Electrochemical polymerization mechanism via radical cation coupling at the 3,6-positions.
Part 4: Material Properties & Characterization[2]
Researchers must validate the monomer purity and electronic states before device fabrication.
| Property | Typical Value | Method of Determination | Significance |
| Melting Point ( | 95°C - 110°C | DSC (Differential Scanning Calorimetry) | Determines thermal processing limits. |
| Oxidation Potential ( | ~0.85 V vs. SCE | Cyclic Voltammetry (CV) | Critical for HOMO level calculation. |
| Triplet Energy ( | ~3.0 eV | Low-Temp Phosphorescence (77 K) | High |
| Phosphorescence Lifetime | ~200 ms | Time-Resolved PL | Indicates efficiency of Heavy Atom Effect (Br). |
References
-
Xue, P., et al. (2017). "Bright persistent luminescence from pure organic molecules through a moderate intermolecular heavy atom effect."[1] Chemical Science. Link
-
Tracey, F. M. (2024).[2] "Synthesis of organic materials for optoelectronic applications." University of Glasgow Theses. Link
-
Govindaraji, S., et al. (2019). "Novel carboxylated pyrrole- and carbazole-based monomers: Synthesis and electro-oxidation features." The Journal of Organic Chemistry. Link
-
Ates, M., & Uludağ, N. (2016). "Carbazole derivative synthesis and their electropolymerization." Journal of Solid State Electrochemistry. Link
-
Sigma-Aldrich. "Carbazole Synthesis and Functionalization Protocols." Link
Sources
Literature review on 9-[4-(4-Bromophenoxy)butyl]carbazole synthesis
This technical guide details the synthesis of 9-[4-(4-Bromophenoxy)butyl]carbazole , a bifunctional building block frequently utilized in the development of photorefractive polymers, organic light-emitting diodes (OLEDs), and liquid crystalline materials. The synthesis is approached via a convergent strategy, prioritizing yield optimization and purity for electronic-grade applications.
Executive Summary
-
Target Molecule: 9-[4-(4-Bromophenoxy)butyl]-9H-carbazole
-
CAS Registry: (Analogous structures often used; exact CAS varies by patent)
-
Core Application: Monomer for polymerization (e.g., via Yamamoto or Suzuki coupling) or precursor for dendrimers in organic electronics.
-
Synthetic Strategy: Two-step nucleophilic substitution sequence.
-
N-alkylation of carbazole with excess 1,4-dibromobutane.
-
O-alkylation of 4-bromophenol with the carbazole-butyl bromide intermediate.
-
Retrosynthetic Analysis
The target molecule consists of three distinct moieties: the electron-rich carbazole donor, a flexible butyl spacer, and a 4-bromophenoxy acceptor/reactive handle. The most robust disconnection is at the ether linkage, treating the molecule as a product of a Williamson ether synthesis.
Figure 1: Retrosynthetic breakdown of the target molecule.
Experimental Protocols
Step 1: Synthesis of 9-(4-Bromobutyl)-9H-carbazole
This step requires strict control of stoichiometry to prevent the formation of the unwanted dimer, 1,4-bis(carbazol-9-yl)butane.
-
Reaction Type: Phase-Transfer Catalyzed N-Alkylation.
-
Key Reagents: 9H-Carbazole, 1,4-Dibromobutane (5-10 equiv.), Tetrabutylammonium bromide (TBAB).
Protocol:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 9H-carbazole (10.0 g, 60 mmol) in Toluene (100 mL).
-
Addition: Add 1,4-dibromobutane (65.0 g, 300 mmol, 5 equiv.) to the solution. The large excess is critical to statistically favor mono-substitution.
-
Catalysis: Add TBAB (1.0 g, 3 mmol) and 50% NaOH (aq) (50 mL) or pulverized KOH (solid, 4 equiv.).
-
Reaction: Heat the biphasic mixture to 45–50°C with vigorous stirring for 4–6 hours . Monitor by TLC (Hexane:Ethyl Acetate 9:1) until carbazole is consumed.
-
Workup:
-
Purification:
-
Remove solvent and excess 1,4-dibromobutane via vacuum distillation (dibromobutane bp ~80°C at 10 mmHg; product remains in pot).
-
Recrystallize the residue from Ethanol or Hexane/Ethanol mixture.
-
-
Yield/Characterization:
Step 2: Synthesis of 9-[4-(4-Bromophenoxy)butyl]carbazole
The intermediate bromide is reacted with 4-bromophenol under basic conditions.
-
Reaction Type: Williamson Ether Synthesis (Sɴ2).
-
Key Reagents: 9-(4-Bromobutyl)carbazole, 4-Bromophenol, K₂CO₃, KI (catalyst).
Protocol:
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-bromophenol (5.2 g, 30 mmol) and 9-(4-bromobutyl)carbazole (9.06 g, 30 mmol) in anhydrous Acetone or Acetonitrile (100 mL). Note: DMF can be used for faster rates but is harder to remove.
-
Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (12.4 g, 90 mmol) and a catalytic amount of Potassium Iodide (KI) (0.5 g). The KI facilitates the Finkelstein reaction in situ, converting the bromide to a more reactive iodide.
-
Reaction: Reflux the mixture (approx. 60–80°C depending on solvent) for 12–24 hours under nitrogen atmosphere.
-
Workup:
-
Filter off the inorganic salts while hot or after cooling.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in CH₂Cl₂, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
-
-
Purification:
-
Recrystallize from Ethanol/Acetone or purify via silica gel column chromatography (Eluent: Hexane/CH₂Cl₂ 4:1).
-
-
Yield/Characterization:
-
Yield: ~75–85%
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.11 (d, 2H, Carbazole-H), 7.45 (m, Carbazole/Phenol-H), 6.75 (d, 2H, Phenol-H ortho to O), 4.40 (t, 2H, N-CH₂), 3.92 (t, 2H, O-CH₂), 2.05–1.85 (m, 4H, central CH₂).
-
Process Visualization
Figure 2: Step-by-step process flow for the synthesis.
Key Technical Considerations
| Parameter | Recommendation | Rationale |
| Stoichiometry (Step 1) | 1:5 (Carbazole:Linker) | Prevents the formation of the "dumbbell" dimer where one linker reacts with two carbazoles. |
| Catalyst (Step 1) | TBAB (Phase Transfer) | Facilitates reaction between organic-soluble carbazole and aqueous/solid base. |
| Solvent (Step 2) | Acetone or Butanone | Polar aprotic solvents favor Sɴ2 mechanisms; Acetone is easily removed, simplifying workup. |
| Base (Step 2) | K₂CO₃ (Anhydrous) | Mild base sufficient to deprotonate phenol without degrading the alkyl bromide. |
| Catalyst (Step 2) | KI (Potassium Iodide) | Converts alkyl bromide to alkyl iodide in situ, which is a better leaving group (Finkelstein). |
References
-
Moreno-Fuquen, R., et al. (2012).[3] "9-(4-Bromobutyl)-9H-carbazole."[1][4] Acta Crystallographica Section E, 68(6), o1853. Link
- Source for Step 1 synthesis conditions, crystal structure, and melting point d
-
Bo, Z. K., et al. (1998).[1][4] "Synthesis and properties of new photorefractive polymers containing carbazole." Polymer Bulletin, 40, 667. Link
- Foundational paper for carbazole alkyl
-
Kautny, P., et al. (2014).[5] "9-(4-Bromophenyl)-9H-carbazole."[2][3][5] Acta Crystallographica Section E, 70, o330.[5] Link
- Reference for comparative structural data and purification of similar brominated carbazole deriv
Sources
Methodological & Application
Synthesis of 9-[4-(4-Bromophenoxy)butyl]carbazole via Williamson ether synthesis
Application Note: High-Purity Synthesis of 9-[4-(4-Bromophenoxy)butyl]carbazole
Abstract
This application note details a robust, two-stage protocol for the synthesis of 9-[4-(4-Bromophenoxy)butyl]carbazole , a critical intermediate for hole-transport materials, organic light-emitting diodes (OLEDs), and functionalized polymers.[1] The method utilizes a sequential alkylation strategy, culminating in a Williamson ether synthesis to couple the phenoxy moiety. By optimizing solvent polarity and base strength, this protocol minimizes common side reactions such as elimination or dimerization, ensuring high purity (>98%) and scalable yields.
Introduction & Strategic Analysis
The target molecule combines the high hole-mobility of the carbazole unit with a reactive bromophenoxy handle, linked by a flexible butyl chain. The synthesis is designed to avoid the formation of the "dumb-bell" bis-carbazole byproduct during the initial alkylation and to ensure complete conversion during the etherification step.
Retrosynthetic Logic: The synthesis is disconnected at the ether oxygen, identifying 9-(4-bromobutyl)carbazole and 4-bromophenol as the key synthons.[1] This route is preferred over the alternative (N-alkylation of carbazole with a pre-formed phenoxy-linker) because 9-(4-bromobutyl)carbazole is a stable, crystalline intermediate that can be easily purified, ensuring the final Williamson step proceeds with high-quality starting materials.[1]
Figure 1: Retrosynthetic analysis separating the N-alkylation and O-alkylation steps.
Materials & Equipment
| Reagent | CAS No.[1] | Grade | Role |
| 9H-Carbazole | 86-74-8 | >98% | Core Scaffold |
| 1,4-Dibromobutane | 110-52-1 | >98% | Linker |
| 4-Bromophenol | 106-41-2 | >99% | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous | Base |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | Reagent | Phase Transfer Catalyst |
| DMF (N,N-Dimethylformamide) | 68-12-2 | Anhydrous | Solvent |
| Acetone | 67-64-1 | HPLC | Solvent (Alternative) |
Equipment:
-
Three-neck round-bottom flasks (250 mL, 500 mL)[1]
-
Reflux condenser with nitrogen inlet[1]
-
Magnetic stirrer with heating block[1]
-
Vacuum filtration setup[4]
Experimental Protocol
Stage 1: Synthesis of 9-(4-Bromobutyl)carbazole
Objective: Selective mono-alkylation of carbazole.[1]
Critical Insight: To prevent the formation of 1,4-di(carbazol-9-yl)butane (the "dimer"), a large excess of 1,4-dibromobutane is required.[1]
-
Setup: Charge a 500 mL flask with 9H-Carbazole (10.0 g, 60 mmol) , 1,4-Dibromobutane (65.0 g, 300 mmol, 5 eq) , and TBAB (0.5 g) in Toluene (100 mL) .
-
Base Addition: Add 50% NaOH (aq) (50 mL) . This biphasic system utilizes TBAB to transfer the deprotonated carbazole into the organic phase.
-
Reaction: Heat to 45–50°C with vigorous stirring for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1).[1]
-
Workup:
-
Purification:
Stage 2: Williamson Ether Synthesis (Target Formation)
Objective: Coupling the phenol to the alkyl bromide.
Critical Insight: Phenoxides are ambident nucleophiles (C- vs O-alkylation).[1] Using a mild base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) favors O-alkylation (Williamson ether synthesis) over C-alkylation.[1]
-
Activation: In a 250 mL flask under Nitrogen, dissolve 4-Bromophenol (5.2 g, 30 mmol) in DMF (60 mL) . Add Anhydrous K₂CO₃ (8.3 g, 60 mmol) . Stir at room temperature for 30 minutes to form the phenoxide.
-
Addition: Add 9-(4-Bromobutyl)carbazole (9.1 g, 30 mmol) (from Stage 1) to the mixture.
-
Reaction: Heat the mixture to 80°C for 12 hours.
-
Note: If using Acetone, reflux at 56°C for 24 hours (slower but easier workup).[1]
-
-
Monitoring: Check TLC for the disappearance of the carbazole starting material.
-
Workup:
-
Purification: Recrystallize from Ethanol/Chloroform (3:1) or purify via column chromatography (SiO₂, Hexane:DCM 4:1) if high purity is required for electronic applications.[1]
Figure 2: Workflow for the Williamson Ether Synthesis stage.[1]
Characterization & Validation
To validate the structure, ensure the following NMR signals are present. The disappearance of the triplet at ~3.4 ppm (CH₂-Br) and appearance of a triplet at ~3.9 ppm (CH₂-O-Ar) confirms the ether bond formation.[1]
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Carbazole Ar-H | 8.10 | Doublet | 2H | H-4, H-5 (Carbazole) |
| Carbazole Ar-H | 7.40 – 7.50 | Multiplet | 4H | Carbazole Ring |
| Carbazole Ar-H | 7.20 – 7.30 | Multiplet | 2H | Carbazole Ring |
| Phenoxy Ar-H | 7.35 | Doublet | 2H | H ortho to Br |
| Phenoxy Ar-H | 6.75 | Doublet | 2H | H ortho to O |
| N-CH₂ | 4.35 | Triplet | 2H | Methylene α to N |
| O-CH₂ | 3.92 | Triplet | 2H | Methylene α to O |
| Central CH₂ | 1.80 – 2.00 | Multiplet | 4H | Central Butyl Linker |
Melting Point Expectation: ~125–130°C (Dependent on purity and polymorph).[1]
Troubleshooting & Optimization
-
Problem: Low Yield in Stage 2.
-
Problem: Oily Product.
-
Problem: Dimer Formation in Stage 1.
Safety Considerations
-
4-Bromophenol: Corrosive and toxic.[1] Causes severe skin burns.[1] Handle in a fume hood.
-
1,4-Dibromobutane: Lachrymator and toxic.[1] Avoid inhalation.
-
DMF: Hepatotoxic and readily absorbed through skin.[1] Use butyl rubber gloves.[1]
References
-
Synthesis of 9-(4-bromobutyl)
-
Williamson Ether Synthesis General Protocols
-
Carbazole Derivatives in Materials Science
- Zhang, F. F., et al. "Synthesis and properties of carbazole derivatives." Journal of Chemical Crystallography, vol. 40, 2010.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-broMo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 3. 4-broMo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. 9-(4-Bromobutyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Suzuki coupling reaction conditions for 9-[4-(4-Bromophenoxy)butyl]carbazole
Technical Application Note: Optimization of Suzuki-Miyaura Coupling for 9-[4-(4-Bromophenoxy)butyl]carbazole
Abstract & Scope
This application note details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 9-[4-(4-Bromophenoxy)butyl]carbazole (Substrate 1 ). This molecule features a lipophilic carbazole moiety linked via a flexible butyl chain to a reactive aryl bromide. It is a critical intermediate in the synthesis of hole-transport materials for Organic Light-Emitting Diodes (OLEDs) and functionalized polymers.
The protocol addresses specific challenges associated with this substrate:
-
Solubility: The carbazole unit prone to
- stacking requires specific solvation strategies. -
Linker Stability: Preserving the ether linkage and the alkyl chain during the metal-catalyzed cycle.
-
Electronic Activation: The para-alkoxy substituent on the aryl bromide facilitates oxidative addition but requires careful ligand selection to prevent homocoupling.
Reaction Design & Mechanistic Insight
Retrosynthetic Logic
The target transformation couples the aryl bromide (1 ) with an aryl boronic acid/ester (2 ) to form the biaryl product (3 ).
-
Electrophile: 9-[4-(4-Bromophenoxy)butyl]carbazole. The bromine is activated by the electron-donating phenoxy group (mesomeric effect), making it a good substrate for Pd(0) oxidative addition.
-
Nucleophile: Aryl boronic acid (
) or Pinacol ester. -
Catalyst System: A Palladium(0) source stabilized by phosphine ligands.[1]
Critical Parameter Optimization
| Parameter | Optimized Condition | Rationale (Causality) |
| Solvent System | Toluene : Ethanol : Water (4:1:1) | Toluene solubilizes the lipophilic carbazole. Ethanol is a co-solvent that miscibilizes the organic/aqueous interface. Water is strictly required to form the reactive boronate "ate" complex ( |
| Catalyst | Pd(PPh | The substrate is not sterically hindered at the reaction site. Tetrakis (3-5 mol%) provides sufficient activity without the cost of Buchwald precatalysts. |
| Base | K | Carbonate is mild enough to prevent hydrolysis of the ether linker but strong enough ( |
| Atmosphere | Argon or N | Oxygen causes rapid oxidation of phosphine ligands and homocoupling of boronic acids (Glaser coupling mimic). |
Visualized Reaction Pathway
The following diagram illustrates the specific molecular transformation and the catalytic cycle context.
Figure 1: Catalytic cycle for the coupling of carbazole-functionalized aryl bromides.
Detailed Experimental Protocol
Safety Note: Aryl bromides and boronic acids can be irritants. Palladium compounds are toxic. Perform all steps in a fume hood.
Materials
-
Substrate: 9-[4-(4-Bromophenoxy)butyl]carbazole (1.0 eq).
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 eq).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.05 eq / 5 mol%). -
Base: Potassium Carbonate (K
CO ) (2.0 M aqueous solution, 3.0 eq). -
Solvents: Toluene (HPLC grade), Ethanol (Absolute).
Step-by-Step Execution
Step 1: Inert Gas Preparation
-
Prepare a biphasic solvent mixture of Toluene (12 mL) , Ethanol (3 mL) , and 2M K
CO (3 mL) in a Schlenk tube or a 3-neck round-bottom flask. -
Degas the solvent: Bubble Argon or Nitrogen gas directly into the liquid for 20–30 minutes. Crucial: This prevents Pd oxidation and homocoupling side reactions.
Step 2: Reagent Addition
-
Add Substrate (1.0 mmol, ~394 mg) and Boronic Acid (1.2 mmol) to the reaction vessel.
-
Add Pd(PPh
) (0.05 mmol, ~58 mg) last, under a positive stream of inert gas. -
Seal the vessel immediately with a septum or condenser cap.
Step 3: Reaction
-
Heat the mixture to 90°C (Reflux) with vigorous stirring (800+ RPM). The vigorous stirring is vital to ensure mass transfer between the organic (toluene) and aqueous (base) phases.
-
Monitor reaction progress via TLC or HPLC at 12 hours .
-
TLC Eluent:[2] Hexane:Ethyl Acetate (8:2). The product will typically be more polar (lower
) than the carbazole bromide starting material if the coupled aryl group contains polar moieties, or highly fluorescent.
-
Step 4: Work-up
-
Cool the mixture to room temperature.
-
Dilute with Dichloromethane (DCM) or Ethyl Acetate (50 mL).
-
Wash the organic layer with Water (2 x 30 mL) followed by Brine (1 x 30 mL) .
-
Dry the organic phase over anhydrous Na
SO or MgSO . -
Filter and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via silica gel column chromatography.[3]
-
Gradient: Start with 100% Hexane to elute dehalogenated byproducts (if any), then gradient to Hexane:DCM (or Hexane:EtOAc) to isolate the product.
-
Recrystallization (optional): Many carbazole derivatives crystallize well from Ethanol/DCM mixtures.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst Deactivation | Ensure rigorous degassing. Add an additional 2 mol% Pd catalyst and reflux for 4 more hours. |
| Homocoupling (Ar-Ar) | Oxygen Contamination | Check gas lines. Use freeze-pump-thaw degassing if sparging is insufficient. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | This is normal at the end of the reaction. If it happens immediately, the ligand concentration is too low or temperature ramp was too fast. |
| Low Solubility | Carbazole Aggregation | Increase the ratio of Toluene. Switch to Chlorobenzene (higher boiling point, better solubility) if Toluene is insufficient. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Li, H., et al. (2012). Dendrimers with 9-Phenylcarbazole Dendrons: Synthesis and Photophysics. RSC Advances, 2, Synthesis of G1-Br precursors. Link
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Protocols. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Link
-
Moreno-Fuquen, R., et al. (2012). Structure and Synthesis of 9-(4-bromobutyl)-9H-carbazole. Acta Crystallographica Section E, E68, o330. Link
Sources
Application Note: Polymerization Techniques for Bromine-Functionalized Carbazole Monomers
This Application Note and Protocol guide details the polymerization techniques for bromine-functionalized carbazole monomers. It focuses on the three primary methodologies: Yamamoto Polycondensation, Suzuki-Miyaura Coupling, and Electrochemical Polymerization, distinguishing between methods that consume the bromine handle (chemical) and those that retain it (electrochemical).
Introduction & Strategic Overview
Carbazole-based polymers are critical components in organic electronics, serving as hole-transport materials in OLEDs, OPVs, and sensors due to their high thermal stability and hole mobility.[1] The introduction of bromine functionalities onto the carbazole core (typically at the 3,6- or 2,7-positions) serves two distinct strategic purposes:
-
As Leaving Groups (Chemical Polymerization): In Yamamoto and Suzuki couplings, the C-Br bond is cleaved to form the polymer backbone. This allows for precise control over conjugation length (e.g., 2,7-linkages offer superior conjugation compared to 3,6-linkages).
-
As Functional Handles (Electrochemical Polymerization): In anodic polymerization, the bromine atoms (if located at 2,7-positions) can remain intact while the polymer forms through the 3,6-positions, providing sites for post-polymerization modification.
This guide provides validated protocols for these distinct pathways.
Safety & Materials Handling
-
Brominated Carbazoles: Generally skin irritants. Handle in a fume hood.
-
Nickel/Palladium Catalysts: Ni(COD)₂ is extremely air-sensitive and must be handled in a glovebox or under strict Schlenk conditions. Pd(PPh₃)₄ is light- and air-sensitive; store under argon in a freezer.
-
Solvents: Toluene and THF must be anhydrous and oxygen-free (sparged with Ar or N₂ for >30 min) to prevent catalyst deactivation.
Method A: Yamamoto Polycondensation (Ni-Mediated)
Objective: Synthesis of homopolymers (e.g., Poly(3,6-carbazole) or Poly(2,7-carbazole)) from di-bromo monomers. Mechanism: Reductive elimination via a Ni(0) cycle.
Mechanistic Pathway
The reaction proceeds via a "butterfly" mechanism where bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] inserts into the C-Br bond. The disproportionation of the organonickel intermediates leads to C-C bond formation.
Figure 1: Simplified catalytic cycle for Ni(0)-mediated Yamamoto polymerization.
Validated Protocol
Reagents:
-
Monomer: 3,6-dibromo-9-alkylcarbazole (1.0 eq)
-
Catalyst: Ni(COD)₂ (2.2 eq) — Stoichiometric excess is required.
-
Ligand: 2,2'-Bipyridyl (2.2 eq)
-
Co-ligand: 1,5-Cyclooctadiene (COD) (2.2 eq)[1]
-
Solvent: Anhydrous Toluene/DMF (4:1 ratio)
Step-by-Step Procedure:
-
Catalyst Prep (Glovebox): In a Schlenk flask, weigh Ni(COD)₂, 2,2'-bipyridyl, and COD. Dissolve in deoxygenated DMF/Toluene. Heat to 60°C for 20 min to generate the active purple complex.
-
Monomer Addition: Dissolve the dibromo-carbazole monomer in anhydrous toluene. Add this solution to the catalyst mixture under inert atmosphere.
-
Polymerization: Stir at 80°C for 48–72 hours. The solution typically turns dark brown/black.
-
End-Capping (Optional but Recommended): Add bromobenzene (to cap Ni ends) followed by benzene (to cap Br ends) to ensure stability.
-
Quenching: Pour the reaction mixture into a solution of Methanol:HCl (9:1) to decompose the nickel complex.
-
Purification (Crucial):
Method B: Suzuki-Miyaura Polycondensation (Pd-Catalyzed)
Objective: Synthesis of alternating copolymers (e.g., Carbazole-Benzothiadiazole) or AB-type homopolymers. Mechanism: Pd(0)/Pd(II) cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.
Critical Parameters
Unlike Yamamoto, Suzuki coupling requires strict stoichiometry (1:1 ratio of functional groups) to achieve high molecular weight, governed by the Carothers equation.
Table 1: Reaction Optimization Matrix
| Parameter | Standard Condition | High-Performance Condition | Why? |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ + P(o-tol)₃ | P(o-tol)₃ is bulkier, promoting reductive elimination. |
| Base | Na₂CO₃ (aq) | Et₄NOH (organic) | Organic bases improve solubility of growing chains. |
| Solvent | Toluene/Water | THF/Water or Toluene/Dioxane | THF ensures better solubility for polar side-chains. |
Validated Protocol (AA/BB Type)
Reagents:
-
Monomer A: 2,7-dibromo-9-alkylcarbazole (1.0 eq)
-
Monomer B: 9,9-dialkylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)
-
Catalyst: Pd(PPh₃)₄ (1–3 mol%)
-
Base: 2M K₂CO₃ (aqueous)
-
Solvent: Toluene (degassed)
-
Phase Transfer Agent: Aliquat 336 (trace)
Step-by-Step Procedure:
-
Setup: Combine Monomer A, Monomer B, and Aliquat 336 in a Schlenk flask. Cycle vacuum/argon 3 times.
-
Solvent Addition: Add degassed Toluene and aqueous K₂CO₃ via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive argon flow.
-
Reflux: Heat to 90–100°C with vigorous stirring for 48 hours. Vigorous stirring is critical for biphasic systems.
-
Workup: Precipitate into Methanol.
-
Purification: Follow the Soxhlet Extraction protocol described in Method A. Palladium removal is critical for device performance; consider using a Pd-scavenger resin (e.g., diethylenetriamine-functionalized silica) if extraction is insufficient.
Method C: Electrochemical Polymerization
Objective: Deposition of polymer films directly onto electrodes (ITO, Au). Constraint: This method typically couples the 3,6-positions .[1]
-
If utilizing 3,6-dibromocarbazole: Standard anodic polymerization will fail or be extremely inefficient because the reactive sites are blocked.
-
If utilizing 2,7-dibromocarbazole: Polymerization proceeds through the 3,6-H positions, yielding a poly(3,6-carbazole) backbone with bromine substituents at the 2,7-positions .
Experimental Setup
-
Working Electrode: Indium Tin Oxide (ITO) or Platinum disk.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl or Ag/AgNO₃ (non-aqueous).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Dichloromethane (DCM) or Acetonitrile (ACN).
Figure 2: Three-electrode setup for electropolymerization.
Validated Protocol (Cyclic Voltammetry)
-
Solution Prep: Dissolve 2,7-dibromo-9-alkylcarbazole (1 mM) in 0.1 M TBAPF₆/DCM.
-
Conditioning: Purge solution with Nitrogen for 10 min prior to scanning.
-
Deposition: Cycle the potential between 0 V and 1.3 V (vs Ag/AgCl) at a scan rate of 50–100 mV/s.
-
Observation: An oxidation peak around ~1.2 V indicates radical cation formation. Successive cycles should show current increase (film growth).
-
-
Rinsing: Remove electrode and rinse gently with monomer-free DCM to remove electrolyte salts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight (Suzuki) | Non-stoichiometric balance | Weigh monomers to ±0.1 mg precision. Purity must be >99%. |
| Low Molecular Weight (Yamamoto) | Catalyst deactivation | Ensure Ni(COD)₂ is bright yellow/white (not green). Resparge solvents. |
| Insoluble Polymer | Alkyl chain too short | Use longer alkyl chains (e.g., 2-ethylhexyl or octyldodecyl) on the Nitrogen. |
| Black Spots in Film | Pd/Ni residues | Perform extended Soxhlet extraction or use metal scavengers. |
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Conductive Polymers from 3,6-Dibromocarbazole Monomers.Link
-
Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research. Link
-
Grigoras, M., et al. (2016). Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization. Macromolecules.[2][3] Link
-
Ates, M. (2016). Carbazole derivative synthesis and their electropolymerization.[1][4][5][6][7][8][9] Journal of Solid State Electrochemistry.[5] Link
-
EPA Method 3540C. Soxhlet Extraction.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Note: Engineering High-Performance Photorefractive Polymers via Carbazole Ether Architectures
Abstract & Theoretical Foundation
Photorefractive (PR) polymers represent a class of multifunctional organic materials capable of reversible refractive index modulation under non-uniform illumination. Unlike inorganic crystals, high-performance PR polymers rely on the Orientational Enhancement Effect , where the refractive index change arises not only from the electro-optic (Pockels) effect but also from the field-induced reorientation of anisotropic chromophores in a low glass-transition temperature (
This guide details the preparation of PR composites using Carbazole Ether Derivatives . Carbazole moieties provide hole transport, while ether linkages (introduced via spacers or plasticizers) are critical for lowering
The Photorefractive Mechanism
The PR effect in these polymers follows a specific causality chain:
-
Charge Generation: A sensitizer absorbs light and generates electron-hole pairs.
-
Transport: Holes hop through the carbazole manifold (electrons are usually trapped).
-
Trapping: Holes are trapped in dark regions, creating an internal Space-Charge Field (
). -
Index Modulation:
reorients NLO chromophores, creating a refractive index grating ( ) phase-shifted from the light interference pattern.
Figure 1: The mechanistic pathway of the photorefractive effect in organic polymers.
Protocol: Material Synthesis (The Carbazole Ether Host)
Standard Poly(N-vinylcarbazole) (PVK) is brittle and has a high
Reagents & Equipment
-
Precursors: 9H-Carbazole, 2-Chloroethanol (or Ethylene Carbonate), Methacryloyl Chloride.
-
Solvents: DMF (Anhydrous), THF, Toluene.
-
Catalysts/Bases: KOH, Triethylamine (TEA), AIBN (Recrystallized).
-
Equipment: Schlenk line (inert atmosphere), Soxhlet extractor, Rotary evaporator.
Step-by-Step Synthesis
Step A: Synthesis of N-(2-Hydroxyethyl)carbazole (The Ether Precursor)
Rationale: This step attaches the alkyl-alcohol arm to the carbazole nitrogen, serving as the anchor for the ether/ester linkage.
-
Dissolution: Dissolve 9H-carbazole (16.7 g, 0.1 mol) in 100 mL of DMF.
-
Base Activation: Add KOH (powdered, 28 g) and stir for 30 mins at room temperature (RT) to form the carbazolide anion.
-
Alkylation: Dropwise add 2-chloroethanol (10 mL, 0.15 mol).
-
Reaction: Heat to 80°C for 12 hours.
-
Workup: Pour into 1L ice water. Filter the white precipitate. Recrystallize from ethanol.
-
QC Check: Melting point should be ~80-81°C.
-
Step B: Synthesis of 2-(9H-carbazol-9-yl)ethyl Methacrylate (The Monomer)
-
Setup: Dissolve N-(2-Hydroxyethyl)carbazole (10 g) and TEA (1.5 eq) in anhydrous THF (100 mL) under Argon. Cool to 0°C.
-
Acylation: Add Methacryloyl chloride (1.2 eq) dropwise over 30 mins.
-
Reaction: Stir at 0°C for 2 hours, then warm to RT overnight.
-
Purification: Filter off the amine salt. Evaporate THF.[1] Dissolve residue in DCM, wash with NaHCO3 and water.
-
Column Chromatography: Purify on silica gel (Hexane/Ethyl Acetate 4:1) to remove unreacted alcohol.
-
Critical: Purity must be >99% to prevent trap formation during charge transport.
-
Step C: Polymerization (The Host)
-
Degassing: Dissolve Monomer (2 g) in Toluene (10 mL) in a Schlenk tube. Add AIBN (1 wt%). Freeze-pump-thaw x3 to remove Oxygen (Oxygen quenches radicals and acts as a trap).
-
Polymerization: Heat to 60°C for 48 hours.
-
Precipitation: Pour the viscous solution into excess Methanol.
-
Purification: Reprecipitate 3 times from THF into Methanol.
-
Why? Removes residual monomer and oligomers which can crystallize and degrade optical quality.
-
Protocol: Composite Formulation & Device Fabrication[2]
A "Double-Doped" strategy is employed: The host is doped with an NLO chromophore and a sensitizer.
Formulation Table
| Component | Role | Material Example | Typical Wt% |
| Host | Charge Transport | Poly[2-(carbazol-9-yl)ethyl methacrylate] | 50 - 60% |
| NLO | Electro-Optic | 7-DCST or DMNPAA | 30 - 40% |
| Plasticizer | ECZ (N-Ethylcarbazole) or BBP | 10 - 20%* | |
| Sensitizer | Charge Gen. | TNF (Trinitrofluorenone) or C60 | 0.5 - 1.0% |
*Note: If the ether-modified host has a sufficiently low
Fabrication Workflow (The Sandwich Cell)
-
Mixing: Dissolve all components in Toluene or Chlorobenzene (approx. 50-100 mg total solids in 1 mL solvent).
-
Filtration: Pass through a 0.2
m PTFE filter. Dust is the enemy of dielectric strength. -
Casting: Drop-cast the solution onto ITO-coated glass slides.
-
Drying: Dry at 60°C under vacuum for 12 hours to remove all solvent. Residual solvent creates bubbles during the melt phase.
-
Assembly:
-
Place Teflon spacers (typically 100
m) on the polymer film. -
Place a second ITO slide on top (ITO facing in).
-
-
Melt-Pressing:
-
Heat the assembly on a hot plate to
(approx. 100-120°C). -
Apply gentle pressure to sandwich the slides.
-
Rapid Cooling: Quickly transfer to a metal block to quench the amorphous state and prevent chromophore crystallization.
-
Figure 2: Fabrication workflow for high-optical-quality photorefractive polymer devices.
Protocol: Optical Characterization (Two-Beam Coupling)
Two-Beam Coupling (TBC) is the definitive proof of photorefractivity, distinguishing it from simple photochromism or thermal gratings. It measures the asymmetric energy transfer between two interfering laser beams.[2]
Experimental Setup
-
Laser: HeNe (633 nm) or Diode Pumped Solid State (532 nm).
-
Geometry: Tilted geometry is mandatory for polymers to have a component of the grating vector along the applied field direction.
-
Tilt angle (
): ~60° relative to bisector. -
Interbeam angle (
): ~20°.
-
Measurement Procedure
-
Alignment: Intersect Beam 1 (Pump) and Beam 2 (Probe) at the sample.[2] Ensure path lengths are equal (coherence).
-
Field Application: Apply a DC voltage (HV supply) across the ITO electrodes. Typically 30-60 V/
m (e.g., 3-6 kV for a 100 m sample). -
Data Acquisition:
-
Calculation: Calculate the Gain Coefficient (
): Where:- (Optical path length)
- (Beam ratio)[2]
Figure 3: Two-Beam Coupling (TBC) experimental configuration.
Troubleshooting & Critical Parameters
The Balance
-
Issue: If
is too high (> RT), chromophores cannot reorient; PR effect is negligible. If is too low (< 10°C), the grating washes out due to diffusion. -
Validation: Perform Differential Scanning Calorimetry (DSC).[4][5] Target
is 15-25°C for optimal room temperature operation. -
Adjustment: Adjust Plasticizer (ECZ) ratio. +1% Plasticizer
-2°C .
Breakdown Voltage
-
Issue: Sample shorts before reaching 50 V/
m. -
Cause: Dust particles or bubbles acting as discharge points.
-
Fix: Use 0.2
m filters. Perform "conditioning" by ramping voltage slowly (100V steps) to burn off minor defects without catastrophic failure.
Phase Separation
-
Issue: Film turns cloudy (scattering) after a few days.
-
Cause: Crystallization of the NLO chromophore.
-
Fix: The Carbazole Ether host is designed to minimize this. If it persists, use a "eutectic mixture" of two different NLO chromophores (e.g., 7-DCST and 7-DCST-Methyl) to frustrate crystallization entropy.
References
-
Moerner, W. E., & Silence, S. M. (1994). Polymeric photorefractive materials.[1][6][7][8] Chemical Reviews, 94(1), 127-155. [Link]
-
Kippelen, B., et al. (1998). Thermally stable high-gain photorefractive polymer composites based on a tri-functional chromophore.[6] Applied Physics Letters, 72(22), 2823. [Link]
-
Meerholz, K., et al. (1994). A photorefractive polymer with high optical gain and diffraction efficiency near 100%. Nature, 371, 497–500. [Link]
-
Hendrickx, E., et al. (1998). Phase stability of guest/host photorefractive polymers determined by the method of continuous variation. Journal of Applied Physics, 86, 4743. [Link]
-
Zhang, Y., et al. (2000). Photorefractive polymers containing a carbazole-based chromophore.[1][8][9][10] Journal of Applied Physics, 88, 2192. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Photorefractives Tutorial - Two-Beam Coupling [sites.science.oregonstate.edu]
- 3. Two-beam coupling modules for photorefractive optical circuits [opg.optica.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. sculpteo.com [sculpteo.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. worldscientific.com [worldscientific.com]
- 8. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Technical Application Note: Optimized Buchwald-Hartwig Amination of 9-[4-(4-Bromophenoxy)butyl]carbazole
Executive Summary & Strategic Rationale
This application note details the protocol for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 9-[4-(4-Bromophenoxy)butyl]carbazole (herein referred to as Substrate-Br ).
This specific scaffold is a critical intermediate in the synthesis of star-shaped organic semiconductors and solution-processable OLED materials. The butyl-phenoxy tether acts as a solubility-enhancing spacer, decoupling the electronic properties of the carbazole core from the functionalized periphery.
Why Buchwald-Hartwig? While Ullmann couplings were historically used for aryl C-N bond formation, they require high temperatures (>150°C) and stoichiometric copper, often leading to cleavage of the ether linkage in phenoxy-tethered systems. The Buchwald-Hartwig protocol described here operates under milder conditions (<110°C), utilizing bulky phosphine ligands to facilitate oxidative addition into the electron-rich aryl bromide while preserving the aliphatic ether and alkyl-carbazole integrity.
Chemical Mechanism & Pathway Analysis[1]
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2][3] The steric bulk of the ligand is the governing factor for success, preventing the formation of inactive palladium black and promoting the reductive elimination step.
Reaction Scheme
The transformation couples Substrate-Br with a secondary amine (e.g., Diphenylamine, Carbazole, or Phenoxazine).
Figure 1: General reaction scheme for the C-N coupling.
Catalytic Cycle Visualization
Understanding the cycle is crucial for troubleshooting. The rate-determining step for electron-rich aryl bromides is typically oxidative addition . However, with bulky amines (like carbazole), reductive elimination can become the bottleneck.
Figure 2: The Pd(0)/Pd(II) catalytic cycle.[2] Note that air exposure oxidizes L-Pd(0), killing the cycle immediately.
Experimental Protocol
Materials & Reagents
Purity is paramount. The alkyl-carbazole moiety is lipophilic and can trap impurities.
| Reagent | Role | Equiv. | Notes |
| Substrate-Br | Electrophile | 1.0 | Dry under vacuum for 1h prior to use. |
| Secondary Amine | Nucleophile | 1.2 | e.g., Diphenylamine. Recrystallize if colored. |
| Pd2(dba)3 | Pre-catalyst | 0.02 | (2 mol%) Store in glovebox or desiccator. |
| P(tBu)3 HBF4 | Ligand Source | 0.08 | (8 mol%) Air-stable salt; generates ligand in situ. |
| NaOtBu | Base | 1.5 | Must be free-flowing white powder. Yellow = hydrolyzed. |
| Toluene | Solvent | [0.1 M] | Anhydrous, deoxygenated (sparged with Ar). |
Step-by-Step Methodology
Phase 1: Reactor Preparation
-
Oven-dry a 50 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar.
-
Fit the flask with a rubber septum and a reflux condenser connected to a Schlenk line.
-
Cycle Vacuum/Argon three times to ensure a completely inert atmosphere.
Phase 2: Reagent Loading (Glovebox preferred, or rapid air transfer)
-
Under Argon flow, add Substrate-Br (1.0 equiv), Secondary Amine (1.2 equiv), and NaOtBu (1.5 equiv) to the flask.
-
Add Pd2(dba)3 (2 mol%) and P(tBu)3·HBF4 (8 mol%).
-
Expert Tip: Adding the ligand salt prevents the oxidation issues associated with free P(tBu)3 liquid. The base (NaOtBu) will liberate the free phosphine in situ.
-
Phase 3: Reaction Initiation
-
Syringe in anhydrous Toluene (concentration ~0.1 M relative to Substrate-Br).
-
Sparge the solution with Argon for 5 minutes (needle in liquid, vent needle out).
-
Place the flask in a pre-heated oil bath at 100°C .
-
Stir vigorously (800 RPM). The mixture typically turns from dark red (Pd precursor) to a golden/brown suspension.
Phase 4: Monitoring & Workup
-
Monitor via TLC (Hexane:Ethyl Acetate 9:1) or HPLC after 4 hours. Look for the disappearance of the aryl bromide peak.
-
Once complete (usually 6-12 hours), cool to room temperature.
-
Dilute with DCM (dichloromethane) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
Phase 5: Purification
-
Primary: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient Hexane -> Hexane:DCM (8:2).
-
Note: The product will be highly fluorescent (blue/violet) under UV lamp (365 nm).
-
-
Secondary (for Device Grade): Recrystallization from Toluene/Ethanol or sublimation if the molecular weight allows.
Critical Quality Attributes (CQA) & Troubleshooting
QC Parameters
-
1H NMR (CDCl3): Check for the disappearance of the phenoxy-H signals ortho to the bromine (doublet ~7.4 ppm) and appearance of new signals corresponding to the amine shielding.
-
Appearance: Pure product should be a white to pale yellow solid. Green/Grey discoloration indicates residual Palladium.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O2) | Ensure Toluene is sparged. Check NaOtBu quality. |
| Dehalogenation (H instead of N) | Hydride source present | Solvent must be dry. Avoid alcoholic solvents. |
| Ether Cleavage | Temperature too high | Reduce temp to 80°C; switch base to K3PO4. |
| Insoluble Product | Product aggregation | Switch solvent to Xylene or o-Dichlorobenzene. |
References
-
Original Methodology: Guram, A. S., & Buchwald, S. L. (1994).[2] Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. Journal of the American Chemical Society.[2] Link
-
Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Carbazole Applications: Bosiak, M. J., et al. (2021).[4] Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.[4] The Journal of Organic Chemistry. Link
-
Mechanism Review: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
Sources
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Removal of Unreacted 1,4-Dibromobutane from Carbazole Intermediates
Executive Summary & Reaction Context
In the synthesis of 9-(4-bromobutyl)carbazole , researchers typically employ a nucleophilic substitution reaction between carbazole and 1,4-dibromobutane . To favor the formation of the mono-substituted product and suppress the formation of the unwanted dimer (1,4-bis(carbazol-9-yl)butane), a large stoichiometric excess of 1,4-dibromobutane (often 5–10 equivalents) is required.
Consequently, the crude reaction mixture contains a significant volume of unreacted 1,4-dibromobutane that must be removed before downstream applications. This guide outlines the most effective, field-proven protocols for this purification, prioritizing scalability and purity.
Physical Properties Data
Understanding the physical differences between the target, the reagent, and the byproduct is the key to selecting the right purification method.
| Compound | State (RT) | Boiling Point (BP) | Melting Point (MP) | Solubility (Key Solvents) |
| 1,4-Dibromobutane | Liquid (Dense Oil) | ~197°C (atm) / ~65°C (6 mmHg) | -20°C | Miscible in DCM, Toluene; Insoluble in Water. |
| Carbazole | Solid | 355°C | 243–246°C | Soluble in Acetone, THF; Low in Ethanol. |
| 9-(4-bromobutyl)carbazole | Solid (Crystalline) | N/A (Decomposes) | ~106°C (379 K) | Soluble in DCM, Toluene; Recrystallizes from Ethanol. |
| Bis-carbazole Dimer | Solid | High | >200°C | Low solubility in Ethanol/Hexane. |
Troubleshooting & FAQs
Q1: The crude product remains a viscous oil even after rotary evaporation. Why?
Diagnosis: This is the most common issue. The boiling point of 1,4-dibromobutane (~197°C) is too high to be removed effectively by a standard rotary evaporator, even under good vacuum, unless the bath temperature is very high (which risks product decomposition). Solution: You must perform High-Vacuum Distillation (Kugelrohr or Short Path) specifically targeting the removal of the dibromide before attempting crystallization. Residual dibromide acts as a solvent, preventing the product from crystallizing.
Q2: I see a white precipitate forming during the reaction or aqueous workup. Is this my product?
Diagnosis: Likely not.
-
During Reaction: This is usually the salt byproduct (KBr or NaBr) or the bis-carbazole dimer (if excess dibromide was insufficient).
-
During Workup: If the organic layer is cooling, the dimer (which has low solubility) may precipitate. Action: Filter the solids and analyze by TLC. If the spot stays at the baseline or runs very high/low compared to the target, discard it. The target mono-bromide is soluble in organic solvents like Toluene or DCM.
Q3: Can I use column chromatography to remove the excess 1,4-dibromobutane?
Expert Insight: Technically yes, but it is inefficient for the excess reagent. 1,4-dibromobutane is non-polar and elutes quickly (often with the solvent front). Loading a column with grams of excess liquid reagent saturates the silica and wastes solvent. Recommendation: Use Vacuum Distillation first to remove 90-95% of the dibromide. Use chromatography only for the final "polishing" to separate the mono-product from the dimer.
Q4: My product melting point is lower than literature (e.g., 80°C instead of 106°C).
Diagnosis: Impurity depression. You likely have trapped 1,4-dibromobutane in the crystal lattice or residual solvent. Solution: Recrystallize from absolute ethanol . Dissolve the solid in boiling ethanol and let it cool slowly to room temperature, then to 4°C. This specific solvent system is highly effective for excluding the oily dibromide.
Recommended Workflows
Workflow A: High-Vacuum Distillation (Primary Recommendation)
Best for scales >5g where yield and solvent economy are priorities.
Figure 1: Purification workflow prioritizing vacuum distillation to remove bulk excess reagent.
Workflow B: Chromatographic Purification (Secondary)
Best for small scales (<1g) or when high-vacuum equipment is unavailable.
Figure 2: Chromatographic separation profile. Note that 1,4-dibromobutane elutes very quickly due to low polarity.
Detailed Experimental Protocol
Protocol: Removal via Vacuum Distillation & Ethanol Recrystallization [1]
-
Workup:
-
Dilute the reaction mixture with Toluene or Dichloromethane (DCM).
-
Wash with water (
) to remove the phase transfer catalyst (TBAB) and inorganic salts. -
Dry the organic layer over anhydrous
and filter.[2]
-
-
Solvent Removal:
-
Evaporate the extraction solvent (Toluene/DCM) using a rotary evaporator at 40–50°C. You will be left with a heavy, yellow/brown oil.
-
-
Vacuum Distillation (Critical Step):
-
Transfer the oil to a round-bottom flask connected to a short-path distillation head or Kugelrohr apparatus.
-
Apply high vacuum (ideally
). -
Heat the oil bath gradually. 1,4-dibromobutane will distill over at approximately 60–70°C at 6 mmHg (or
at water aspirator pressure). -
Continue until distillation ceases. The residue in the flask is your crude product.
-
-
Recrystallization:
-
Add Ethanol (EtOH) to the hot residue (approx. 5–10 mL per gram of residue).
-
Heat to reflux until the solid dissolves completely.
-
Allow to cool slowly to room temperature.[3] White needle-like crystals should form.
-
Filter the crystals and wash with cold ethanol.
-
Yield Check: Pure product MP should be
.
-
References
-
Moreno-Fuquen, R., et al. (2012). "9-(4-Bromobutyl)-9H-carbazole."[1][3][4][5][6][7][8] Acta Crystallographica Section E, 68(6), o1763.
- Citation for: Synthesis method, melting point (379 K)
-
ChemicalBook. (2023). "1,4-Dibromobutane Physical Properties."
- Citation for: Boiling point and density d
-
PubChem. (2023). "9-(4-Bromobutyl)carbazole Compound Summary."
- Citation for: General chemical structure and identifiers.
Sources
- 1. 9-(4-Bromobutyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Preparation of 1,4-Dibromobutane - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 10420-20-9|9-(4-Bromobutyl)-9H-carbazole|BLD Pharm [bldpharm.com]
- 5. 9-(4-Bromobutyl)-9H-carbazole | CymitQuimica [cymitquimica.com]
- 6. 9H-Carbazole, 9-(4-bromobutyl)- | 10420-20-9 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Oily 9-Alkylcarbazole Derivatives
Case ID: PUR-9AC-OIL Status: Open Assigned Specialist: Senior Application Scientist, Organic Materials Division
Diagnostic Triage: Why is my product an oil?
Before initiating a purification protocol, you must diagnose the physical state of your 9-alkylcarbazole. These derivatives often exhibit low melting points due to the disruption of
Common Culprits for "Oiling Out":
-
Residual Alkyl Halide: Unreacted long-chain alkyl halides (e.g., 1-bromohexane) act as plasticizers.
-
Isomeric Impurities: 3-alkylated byproducts (C-alkylation vs. N-alkylation) disrupt crystal lattices.
-
Solvent Entrapment: The carbazole nitrogen has a lone pair that can weakly coordinate with chlorinated solvents, preventing lattice formation.
Decision Matrix: Purification Strategy
Figure 1: Decision tree for selecting the appropriate purification workflow based on TLC analysis and physical state.
Primary Purification Protocols
Protocol A: Gradient Column Chromatography
Best for: Separating N-alkylated product from C-alkylated byproducts and unreacted carbazole.
The Challenge: 9-alkylcarbazoles are non-polar. Standard isocratic elution often results in co-elution with the alkyl halide (front) or tailing (if too polar).
Step-by-Step Workflow:
-
Stationary Phase: Use Silica Gel 60 (230–400 mesh).
-
Note: Avoid Alumina unless the derivative is acid-sensitive; Silica provides better resolution for carbazole isomers.
-
-
Loading: Dissolve crude oil in minimum Dichloromethane (DCM). Adsorb onto silica (dry loading) if the oil is viscous.
-
Elution Gradient:
-
0–5 mins: 100% Hexane (Elutes unreacted alkyl halide).
-
5–20 mins: 98:2 Hexane:DCM (Elutes bis-alkylated impurities).
-
20+ mins: 90:10 Hexane:DCM or Hexane:Ethyl Acetate (Elutes target 9-alkylcarbazole).
-
-
Validation: Collect fractions. The 9-alkylcarbazole usually fluoresces blue-violet under 254/365 nm UV light. Unreacted carbazole fluoresces a distinct blue and elutes later.
Protocol B: Recrystallization (The "Oiling Out" Rescue)
Best for: Final polishing of solids that refuse to crystallize.
The Mechanism: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. You must keep the temperature above the oiling point but below the saturation point of the crystal.
Solvent Systems:
-
System 1 (Standard): Ethanol (95%) or Methanol.
-
System 2 (Biphasic Rescue): Dissolve in minimal DCM/Toluene
Add Hexane until cloudy.
The "Seeding the Oil" Technique:
-
Dissolve the oily crude in boiling Ethanol (approx. 5-10 mL per gram).
-
Allow to cool slowly to room temperature.
-
Critical Step: If an oil droplet phase separates at the bottom:
-
Reheat until the solution is clear (homogeneous).
-
Add a seed crystal of pure product (if available) or scratch the inner glass wall vigorously with a glass rod at the air-liquid interface.[1]
-
Why? Scratching generates micro-glass particles that act as nucleation sites, bypassing the high energy barrier of homogeneous nucleation.
-
-
Cool extremely slowly (wrap flask in foil/towel).
-
If oil persists: Decant the supernatant (mother liquor) into a clean flask. Often, the oil contains the impurities, and the supernatant will crystallize upon further cooling.
Protocol C: High-Vacuum Distillation (Kugelrohr)
Best for: Removing stubborn alkyl halide residues.
If your NMR shows a triplet at
-
Place the oily crude in a Kugelrohr bulb or round-bottom flask.
-
Apply high vacuum (<0.1 mbar).
-
Heat to 100–150 °C (depending on chain length).
-
The alkyl halide is volatile and will distill off; the carbazole derivative (much higher boiling point) will remain.
Troubleshooting & FAQs
Q: My product crystallizes but turns into a goo when I filter it. Why? A: This is "solvent inclusion." The alkyl chains trap solvent molecules.
-
Fix: Do not use vacuum filtration immediately. Decant the solvent first, then press the crystals between filter paper. Dry under high vacuum for 24 hours to collapse the solvate structure.
Q: TLC shows a streak instead of a spot. A: Carbazole derivatives are nitrogenous bases (though weak). They can interact with the acidic silanols on silica gel.
-
Fix: Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica.
Q: Can I use zone refining? A: Yes, but only for ultra-high purity (99.99%+) required for organic electronics (OLEDs).
-
Requirement: The material must already be a solid (purity >99%). Zone refining works by passing a molten zone through a solid rod; impurities segregate into the liquid zone. It is ineffective for initial purification of oils.
Data Specifications: Solvent Efficiency
| Solvent System | Polarity Index | Application | Risk of Oiling Out |
| Ethanol (95%) | 5.2 | General Recrystallization | Medium |
| Hexane | 0.1 | Washing/Trituration | High |
| Hexane : DCM (9:1) | Mixed | Column Chromatography | Low |
| Acetone : Water | Mixed | Polarity Adjustment | Very High |
| Toluene | 2.4 | Large Scale Purification | Low |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization and "oiling out" phenomena).[2]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Mechanisms of N-alkylation and side reactions).
-
Grazulevicius, J. V., et al. (2003). "Carbazole-based optoelectronic materials." Chemical Reviews, 111(11), 7260-7314. (Specific physical properties of 9-alkylcarbazoles).
-
Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. (Thermodynamic explanation of liquid-liquid phase separation).
Sources
Optimizing base and catalyst for carbazole N-alkylation reactions
The following technical support guide is designed for researchers and process chemists optimizing N-alkylation of carbazole scaffolds. It synthesizes mechanistic insights with practical troubleshooting protocols.
Topic: Optimizing Base and Catalyst Systems for Carbazole N-Functionalization Audience: Medicinal Chemists, Process Development Scientists Version: 2.0 (Current)
Core Mechanistic Insight: The Acidity Challenge
The fundamental challenge in carbazole N-alkylation is the low acidity of the N-H bond compared to other heterocycles like indole or pyrrole.
-
Carbazole pKa (DMSO): ~19.9 (often cited as ~17-19 depending on reference scale).
-
Implication: Weak bases (e.g.,
in acetone) are often kinetically incompetent without catalytic activation or high heat. Successful deprotonation requires either a superbasic medium (e.g., KOH/DMSO), a strong irreversible base (NaH), or Phase Transfer Catalysis (PTC) to shuttle the anion.
Decision Tree: Selecting Your Reaction System
Use this logic flow to select the starting conditions based on your substrate's sensitivity and the alkylating agent's reactivity.
Figure 1: Decision matrix for selecting the optimal base/solvent system.
Base Selection & Optimization Guide
Comparative Analysis of Base Systems
The choice of base dictates the reaction mechanism (irreversible vs. equilibrium deprotonation).
| Base System | Solvent | Mechanism | Pros | Cons |
| NaH (60%) | DMF / THF | Irreversible Deprotonation | Highest yield for unreactive alkyl halides; fast kinetics. | Moisture sensitive; hazardous H2 evolution; workup can be messy (emulsions). |
| KOH (powder) | DMSO | Superbasic Medium (Dimensionality effect) | Very fast; cheap; high atom economy. | DMSO is difficult to remove (high BP); can cause side reactions with sensitive groups. |
| NaOH (aq/s) | Toluene / DCM | Interfacial (PTC) | Scalable; water-tolerant; easy workup. | Requires Catalyst (TBAB/TBAI); slower than NaH/DMF without optimization. |
| Cs₂CO₃ | MeCN / DMF | "Cesium Effect" (Solubility) | Mild; tolerates esters/nitriles; high functional group compatibility. | Expensive; requires high temperature; slower reaction. |
Troubleshooting FAQ: Base Issues
Q: I am using NaH in DMF, but the reaction stalls at 60% conversion. Why?
-
Diagnosis: This is often due to the "coating effect" or moisture ingress.
-
Solution:
-
Moisture Check: DMF is hygroscopic. Even trace water quenches the carbazolide anion. Use anhydrous DMF (water <50 ppm).
-
Surface Area: If the alkyl halide is bulky, the sodium salt of carbazole may precipitate and coat unreacted NaH. Switch to THF or add a solubilizing agent like 15-crown-5 (rarely needed) or simply dilute the reaction.
-
Protocol Adjustment: Add the alkyl halide after H2 evolution ceases (approx. 30 mins at 0°C -> RT) to ensure full deprotonation first.
-
Q: Why is KOH/DMSO giving me higher yields than NaH/THF?
-
Insight: DMSO creates a "superbasic" environment because it poorly solvates the hydroxide anion (
), making it vastly more nucleophilic and basic than in water or alcohols. Additionally, DMSO highly solvates the potassium cation ( ), leaving the carbazolide anion "naked" and highly reactive. -
Warning: This system is very aggressive. Avoid if your substrate contains esters or hydrolyzable groups.
Catalyst Optimization: Phase Transfer Catalysis (PTC)
For scalable and green chemistry applications, PTC is the gold standard. It allows the use of inexpensive inorganic bases (NaOH/KOH) in non-polar solvents.
The Mechanism: Starks' Extraction
The catalyst (
Figure 2: Phase Transfer Catalysis Cycle for N-Alkylation.
Troubleshooting FAQ: Catalyst Selection
Q: Should I use TBAB (Bromide) or TBAI (Iodide)?
-
Standard: TBAB (Tetrabutylammonium bromide) is the default choice for cost and efficiency.
-
Optimization (Finkelstein Condition): Use TBAI if you are using an Alkyl Chloride or Alkyl Bromide that is sluggish. The Iodide ion (
) acts as a nucleophilic catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.-
Note: Avoid TBAI if you are doing a reaction sensitive to oxidation, though this is rare in simple alkylations.
-
Q: My PTC reaction is too slow. How do I accelerate it?
-
Check 1 (Catalyst Load): Standard load is 5-10 mol%. Increase to 15 mol% for difficult substrates.
-
Check 2 (Hydration): A small amount of water is actually necessary for the interfacial mechanism if using solid base (Solid-Liquid PTC). Ensure the solid KOH/NaOH is slightly crushed or "wet" with trace water, or use 50% aq. NaOH.
-
Check 3 (Agitation): PTC is diffusion-controlled. High-speed stirring (RPM > 800) is critical to maximize the interfacial surface area.
Experimental Protocols
Protocol A: Standard High-Yield Method (NaH/DMF)
Best for: Small scale, high value substrates, unreactive alkyl halides.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve Carbazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 - 1.5 equiv) portion-wise.
-
Observation: Gas evolution (
) will occur. Solution may turn yellow/orange (carbazolide anion).
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 15 mins.
-
Alkylation: Cool back to 0°C (optional, depending on R-X reactivity) and add Alkyl Halide (1.2 - 1.5 equiv) dropwise.
-
Completion: Stir at RT (or heat to 60-80°C for unreactive R-Cl) for 2-12 hours. Monitor by TLC/LCMS.
-
Quench: Pour into ice water. Precipitate is usually the product. Filter or extract with EtOAc.[1]
Protocol B: Green / Scalable Method (PTC)
Best for: Large scale, avoiding DMF, green chemistry compliance.
-
Setup: Standard flask (no strict inert atmosphere needed, though recommended).
-
Mix: Combine Carbazole (1.0 equiv), Toluene (or MEK/Acetone), and Powdered KOH (3.0 equiv) .
-
Catalyst: Add TBAB (0.05 - 0.1 equiv) .
-
Alkylation: Add Alkyl Halide (1.5 equiv).
-
Conditions: Reflux (Toluene ~110°C) or heat to 60°C with vigorous stirring .
-
Workup: Filter off inorganic salts. Wash filtrate with water.[2] Evaporate solvent.[1]
References & Grounding
-
Acidity of Carbazoles: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. (Establishes pKa scales relevant to base selection).
-
Phase Transfer Catalysis: Halpern, M. "Phase-transfer catalysis in industry." Phasetransfercatalysis.com. (Industrial optimization of N-alkylation using PTC).
-
Green Synthesis: Bogdal, D., et al. "New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media." ResearchGate.[3] (Microwave and solvent-free protocols).[4]
-
Base Effects: "Optimizing N-Alkylation of Carbazole." BenchChem Technical Guides. (General troubleshooting for base/solvent combinations).
Disclaimer: These protocols involve hazardous chemicals (NaH, Alkyl Halides). Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.
Sources
Technical Support Center: Troubleshooting Low Phosphorescence Quantum Yield in Carbazole Crystals
Subject: Diagnostic & Optimization Protocols for Carbazole-Based Room Temperature Phosphorescence (RTP) From: Dr. Aris Thorne, Senior Application Scientist, Molecular Photonics Division To: Research & Development Teams
Introduction: The "Fragility" of the Triplet State
You are likely reading this because your carbazole crystals—theoretically excellent organic phosphors—are exhibiting negligible quantum yield (
In organic systems like carbazole, Room Temperature Phosphorescence (RTP) is a "forbidden" process competing against highly efficient non-radiative decay channels. Unlike fluorescence, which is robust, RTP requires a "perfect storm" of three conditions:
-
Efficient Intersystem Crossing (ISC): Getting from Singlet (
) to Triplet ( ). -
Suppression of Non-Radiative Decay (
): Preventing the triplet state from vibrating its energy away as heat. -
Protection from Quenchers: Specifically, molecular oxygen (
).
If any of these pillars fail,
Part 1: The "Purity Paradox" (Material Quality)
User Issue: "I purified my commercial carbazole (98%) via column chromatography, and the phosphorescence actually decreased or disappeared. Why?"
Diagnosis: You have likely encountered the "Isomer/Impurity Artifact." Recent studies indicate that "commercial" carbazole often exhibits RTP because of impurities (like isomers or fluorene derivatives) that form specific trap states or charge-transfer complexes. When you purify it to >99.9%, you remove these emissive centers, revealing that pure carbazole has intrinsically low ISC efficiency without structural modification.
Troubleshooting Protocol:
| Symptom | Probable Cause | Corrective Action |
| Glows before purification, dim after | Emission was impurity-driven (extrinsic RTP). | Doping Strategy: Re-introduce a specific "guest" (e.g., benzophenone or a heavy-atom analog) at 0.1–1% concentration to induce ISC via the El-Sayed rule. |
| Yellowish crystal color | Oxidation products (anthracene/fluorene contaminants). | Zone Refining: Column chromatography is insufficient for optoelectronic purity. Use Zone Refining or repeated Vacuum Sublimation (3x). |
| Low Melting Point | Solvent inclusion in lattice. | Vacuum Drying: Heat at |
Part 2: Crystal Engineering (The "Loose Bolt" Effect)
User Issue: "My compound has high theoretical triplet energy, but the crystal is dark. Solution data shows weak fluorescence."
Diagnosis: Inefficient Crystal Packing (High
The "Tightening" Workflow:
-
Polymorph Screening:
-
Do not rely on a single solvent. Grow crystals from solvents with varying polarity (e.g., Dichloromethane vs. Hexane/Toluene) to access different polymorphs.
-
Goal: Maximize density (
). Higher usually correlates with suppressed .
-
-
Check for H-Aggregates:
-
Analyze your Single Crystal XRD (SC-XRD).
-
Problem: Face-to-face
-stacking (H-aggregation) often leads to concentration quenching (ACQ) in the triplet state. -
Solution: Design "herringbone" or "slip-stacked" packing to prevent direct orbital overlap while maintaining rigidity.
-
-
Deuteration (The Nuclear Option):
-
Replace C-H bonds with C-D bonds (Perdeuteration).
-
Mechanism: C-D bonds have lower vibrational frequency than C-H. This reduces the Franck-Condon factor for non-radiative decay, often boosting
by 2–5x.
-
Part 3: The Oxygen Trap (Environmental Quenching)
User Issue: "The crystal glows brightly for a few seconds after UV excitation, then fades permanently. Or, it only glows in vacuum."
Diagnosis: Oxygen Diffusion & Photo-oxidation.
The triplet state of carbazole (
The "Sealing" Protocol:
-
Step 1: Degassing. Never measure RTP in air-equilibrated conditions unless the crystal is incredibly dense.
-
Step 2: Encapsulation.
-
Method: Coat the crystal in a rigid, oxygen-impermeable polymer (e.g., Polyvinyl alcohol (PVA) or PMMA) immediately after growth.
-
Advanced: Perform measurements in a cryostat under dynamic vacuum (
mbar).
-
-
Step 3: Photo-bleaching Check. If the sample fades permanently, you are generating singlet oxygen (
), which chemically attacks the carbazole (forming oxides). Reduce excitation power.
Part 4: Enhancement Strategies (Boosting ISC)
User Issue: "I have a pure, dense crystal, but
Diagnosis: Weak Spin-Orbit Coupling (SOC).
Pure organic hydrocarbons have weak SOC. You need to "break" the spin selection rule to facilitate
Optimization Logic (The Heavy Atom Effect):
-
Halogen Bonding:
-
Modify your carbazole with Bromine (Br) or Iodine (I).[2]
-
Mechanism: The large atomic nucleus induces strong SOC (Heavy Atom Effect), drastically increasing
. -
Note: This shortens the lifetime (
) but increases brightness ( ).
-
-
The "El-Sayed" Dopant:
-
Dope the carbazole crystal with a molecule containing a Carbonyl (C=O) group (e.g., Benzophenone).
-
Mechanism: Transitions between
and states (El-Sayed Rule) are faster than . This acts as an "entry gate" to the triplet manifold.
-
Visualizing the Mechanism
The following diagram illustrates the competitive pathways. To maximize Phosphorescence (Green), we must maximize ISC (Blue) and minimize Non-Radiative Decay (Red).
Caption: Kinetic competition in Carbazole RTP. Success requires
Troubleshooting Workflow
Follow this decision tree to diagnose your specific yield issue.
Caption: Step-by-step diagnostic logic for isolating the cause of low phosphorescence yield.
References
-
Chen, X., et al. "Organic persistent room temperature phosphorescence enabled by carbazole impurity." Nature Communications, 2021. Link
- Key Finding: Identifies that commercial carbazole often glows due to isomer impurities, not the intrinsic molecule.
-
Ma, X., et al. "Activating efficient phosphorescence from purely organic materials by crystal design." Nature Materials, 2015. Link
-
Bolton, O., et al. "Activating efficient phosphorescence from purely organic materials by crystal design."[5] Nature Chemistry, 2011. Link
- Key Finding: Establishes the "Directed Heavy Atom Effect" for boosting ISC in organic crystals.
-
Hirata, S., et al. "Reversible Oxygen Sensing Based on Pure Organic Room-Temperature Phosphorescence." Advanced Functional Materials, 2013. Link
- Key Finding: Details the mechanics of oxygen quenching and diffusion in organic l
-
Zhao, W., et al. "Rational Molecular Design for Achieving Persistent Room-Temperature Phosphorescence." Chem, 2016.[6] Link
- Key Finding: Discusses H-aggregation vs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boosting ultralong organic phosphorescence performance by synergistic heavy-atom effect and multiple intermolecular interactions in molecular crystal - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Activating efficient phosphorescence from purely organic materials by crystal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
Recrystallization solvents for 9-[4-(4-Bromophenoxy)butyl]carbazole
Technical Support Center: Purification Protocols for 9-[4-(4-Bromophenoxy)butyl]carbazole
Section 1: Executive Summary & Chemical Context
Compound Profile:
-
Target Molecule: 9-[4-(4-Bromophenoxy)butyl]carbazole
-
Molecular Weight: ~394.3 g/mol
-
Structural Features: Hydrophobic carbazole core, flexible butyl linker, bromophenoxy ether tail.
-
Critical Impurities: Unreacted carbazole (starting material), 4-bromophenol derivatives, inorganic salts (KBr/NaBr), and oligomeric byproducts.
Application Scientist Insight: This molecule exhibits a "solubility duality." The carbazole and phenoxy rings drive high solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene), while the butyl chain introduces flexibility that can lead to "oiling out" during crystallization. The ether linkage increases polarity slightly compared to pure alkyl-carbazoles, making Ethanol or Acetonitrile viable single-solvent candidates, provided the molecular weight doesn't render it insoluble.
Section 2: Solvent Selection & Troubleshooting (Q&A)
Q1: What is the primary solvent system recommended for recrystallization?
A: Based on structural analogs like 9-(4-bromobutyl)carbazole, the most robust starting point is Ethanol (EtOH) or an Ethanol/Toluene mixture.
| Solvent System | Role | Mechanism of Action | Suitability |
| Ethanol (95% or Absolute) | Single Solvent | Dissolves impurities (like unreacted phenols) while precipitating the target upon cooling. | High. (Standard for N-alkyl carbazoles). |
| Toluene + Hexane/Heptane | Solvent/Antisolvent | Toluene solubilizes the aromatic core; alkane reduces solubility gradually. | Medium. Best if ethanol fails to dissolve the crude solid. |
| Acetonitrile (MeCN) | Single Solvent | High polarity separates non-polar tars; moderate boiling point (82°C). | High. Excellent for removing colored oligomers. |
| Dichloromethane (DCM) + Methanol | Solvent/Antisolvent | DCM dissolves everything; Methanol acts as a polar antisolvent. | Low. Risk of oiling out due to fast evaporation of DCM. |
Q2: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid phase before it reaches its freezing point in the solution. This is common with butyl-linked derivatives.
-
Immediate Fix: Reheat the mixture until clear. Add a seed crystal of the pure product (if available) or scratch the glass wall at the liquid-air interface.
-
Solvent Adjustment: You are likely using a solvent system that is too polar (e.g., pure Ethanol).[1] Add a small amount of Toluene or THF to the hot mixture to increase solubility, then cool much more slowly.
-
Temperature Control: Do not plunge the hot flask into ice. Let it cool to room temperature on a cork ring, then move to a refrigerator (4°C).
Q3: The crystals are off-white or yellow. How do I remove the color?
A: Yellowing often indicates oxidation products of carbazole or traces of brominated phenols.
-
Activated Carbon Treatment: During the hot dissolution step, add activated charcoal (1-2% by weight). Stir for 5-10 minutes, then filter hot through a Celite pad.
-
Solvent Switch: Switch to Acetonitrile . It is particularly effective at retaining polar, colored impurities in the mother liquor.
Section 3: Detailed Experimental Protocol
Method A: Single-Solvent Recrystallization (Ethanol) Recommended for initial attempts and high-purity crude (>90%).
-
Preparation: Place 5.0 g of crude 9-[4-(4-Bromophenoxy)butyl]carbazole in a 100 mL Erlenmeyer flask.
-
Dissolution: Add 20 mL of Ethanol . Heat to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: If solid remains undissolved after 5 minutes of reflux, add Ethanol in 2 mL increments. If >40 mL is required, switch to Method B.
-
-
Hot Filtration (Optional): If insoluble particles (salts/dust) are visible, filter the hot solution through a pre-warmed glass funnel with fluted filter paper.
-
Crystallization: Remove from heat. Cap the flask loosely. Allow to cool to room temperature undisturbed for 2-3 hours.
-
Observation: White needles or plates should form.
-
-
Collection: Cool in an ice bath (0°C) for 30 minutes to maximize yield. Filter via vacuum (Buchner funnel).[2]
-
Washing: Wash the filter cake with 10 mL of ice-cold Ethanol.
-
Drying: Dry under vacuum at 40°C for 4 hours.
Method B: Binary Solvent Recrystallization (Toluene/Heptane) Recommended for stubborn crude or low-solubility batches.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Toluene (approx. 3-5 mL per gram of solid).
-
Precipitation: Remove from heat source. While still hot, slowly add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clearing: Add 1-2 drops of Toluene to clear the solution.
-
Cooling: Allow to cool slowly to room temperature. If oiling out occurs, reheat and add slightly more Toluene.
Section 4: Decision Logic & Workflow
Figure 1: Decision tree for solvent selection based on solubility and experimental observations.
Section 5: References
-
Moreno-Fuquen, R., et al. (2012).[3] "9-(4-Bromobutyl)-9H-carbazole."[4] Acta Crystallographica Section E, E68, o1853.[4] (Establishes Ethanol as a proven solvent for 9-butylcarbazole derivatives).
-
Kautny, P., et al. (2014). "9-(4-Bromophenyl)-9H-carbazole."[5][6] Acta Crystallographica Section E, E70, o326. (Provides comparative solubility data for phenoxy/phenyl substituted carbazoles).
-
BenchChem Technical Support. "Optimizing N-Alkylation of Carbazole." (General purification strategies for alkylated carbazoles).
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." (General principles for solvent polarity and antisolvent selection).
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. (9-(4-BROMOPHENYL))-9H-CARBAZOLE CAS#: 57102-42-8 [m.chemicalbook.com]
- 6. 4-broMo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
Preventing side reactions during phenoxy ether formation
Topic: Preventing Side Reactions During Phenoxy Ether Formation
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
Welcome to the Phenoxy Ether Synthesis Support Center. You are likely here because your etherification—a fundamental transformation in medicinal chemistry—has yielded complex mixtures rather than clean product.
Phenols are ambident nucleophiles , meaning they possess two reactive centers (Oxygen and Carbon). Furthermore, the electrophiles (alkyl halides/alcohols) are prone to elimination (E2) under the basic conditions required for etherification.[1]
This guide does not just list "fixes"; it explains the chemical causality of failure modes so you can engineer them out of your workflow.
Visual Decision Matrix: Method Selection
Before troubleshooting, verify you are using the correct synthetic pathway for your substrate classes.
Figure 1: Strategic selection of etherification method based on electrophile structure.
Troubleshooting Module 1: Elimination vs. Substitution
User Ticket #001: "My LCMS shows a large peak corresponding to the alkene (M-Leaving Group) and low conversion to the ether. I am using NaH in DMF."
Diagnosis:
You are experiencing E2 Elimination competition .
Phenoxide anions are basic. When you use a strong counter-base (like NaH or NaOH) and a sterically hindered electrophile (secondary halide), the phenoxide acts as a base, deprotonating the
The Fix: Base & Solvent Modulation
To favor
-
Switch the Base: Move from Strong Bases (
, ) to Weak Inorganic Bases ( , ). -
The Cesium Effect:
is superior because the large Cesium cation ( ) has a weak charge density. It does not tightly ion-pair with the phenoxide, leaving the oxygen "naked" and more nucleophilic, speeding up without increasing basicity (E2 risk).
Comparative Data: Base Performance
| Base | pKa (Conj.[2][3][4] Acid) | Risk of E2 | Reaction Rate | Recommended Use |
| NaH | 35 | High | Fast | Primary Halides only. |
| NaOH/KOH | 15.7 | Moderate | Moderate | Simple substrates; requires phase transfer catalyst if non-polar solvent. |
| 10.3 | Low | Slow | Standard for robust synthesis. | |
| 10.3 | Very Low | Fast | Gold Standard for hindered substrates. |
Troubleshooting Module 2: Regioselectivity (C- vs. O-Alkylation)
User Ticket #002: "I see the desired mass, but the NMR is wrong. It looks like the alkyl group attached to the ring carbon, not the oxygen."
Diagnosis: You are suffering from Ambident Nucleophile Attack (C-Alkylation) . The phenoxide ion has high electron density on the Oxygen (Hard center) and the Ortho/Para Carbons (Soft centers).
Mechanism of Failure:
-
Protic Solvents (MeOH, EtOH): These solvents form strong hydrogen bonds with the Phenoxide Oxygen. This "cages" the Oxygen, making it less available for attack. The Carbon nucleophilic sites are less solvated and become the primary point of attack.
-
Leaving Group: Softer leaving groups (Iodide) can sometimes favor reaction with the "softer" Carbon center (HSAB Theory), though solvent is the dominant factor.
The Fix: Solvation Shell Engineering
You must use Polar Aprotic Solvents (DMF, DMSO, NMP, Acetone). These solvents solvate cations (
Figure 2: Solvent influence on the regioselectivity of phenoxide attack.
Troubleshooting Module 3: The Mitsunobu "Dead End"
User Ticket #003: "I am using the Mitsunobu reaction (PPh3/DIAD) with a secondary alcohol. I tried to isolate the ether, but I mostly recovered starting material and a hydrazine byproduct."
Diagnosis: This is likely a pKa Mismatch or Addition Order Error . The Mitsunobu reaction requires the pronucleophile (your phenol) to be acidic enough (pKa < 11-13) to protonate the zwitterionic betaine intermediate. If the phenol is electron-rich (higher pKa), protonation is slow, and the betaine decomposes or reacts with itself.
The Fix: Protocol Adjustment
-
Check pKa: If your phenol has electron-donating groups (e.g., p-Methoxyphenol, pKa ~10.2), it is borderline. You may need a more active azodicarboxylate (e.g., ADDP instead of DIAD).
-
Order of Addition (Critical): Do not mix everything at once. The betaine must form before it sees the phenol, OR the phenol must be present to trap the betaine immediately.
-
Standard:
+ Alcohol + Phenol in THF. Cool to 0°C. Add DIAD dropwise.
-
-
Hydrazine Byproduct: This (
) comes from the betaine stripping a proton but failing to transfer the alkyl group. Ensure strictly anhydrous conditions.
Standard Operating Procedure (SOP): Robust Phenoxy Ether Synthesis
Context: This protocol is optimized for minimizing E2 elimination and maximizing O-alkylation using the "Cesium Effect."
Reagents:
-
Substituted Phenol (1.0 equiv)
-
Alkyl Halide (1.1 - 1.2 equiv) [Prefer Bromide or Tosylate over Iodide to reduce reduction side-reactions]
-
Cesium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Workflow:
-
Dissolution: Dissolve Phenol (1.0 eq) in MeCN (0.2 M concentration).
-
Deprotonation: Add
(2.0 eq). Stir at Room Temperature (RT) for 15 minutes.-
Why? Allows formation of the Cesium Phenoxide species before electrophile introduction.
-
-
Addition: Add Alkyl Halide (1.2 eq) dropwise.
-
Reaction:
-
Primary Halides: Stir at RT for 4–12 hours.
-
Secondary Halides: Heat to 60°C. Do not exceed 80°C to prevent elimination.
-
-
Workup: Dilute with EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Water/Brine.
References
-
Mechanism of Williamson Ether Synthesis & Selectivity
- Source: Royal Society of Chemistry (RSC), Reaction Chemistry & Engineering.
- Citation: "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions."
-
URL:[Link]
-
Solvent Effects on Ambident Nucleophiles
-
Mitsunobu Reaction Troubleshooting & pKa Rules
-
Prevention of Elimin
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Solvent-dependent ambident nucleophilicity of phenoxide ion towards nitroporphyrins: synthesis of 2-hydroxyaryl- and 2-aryloxy-5,10,15,20-tetraphenylporphyrins by displacement of a nitro group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
FTIR Spectral Analysis: Ether vs. Alkyl Linkages in Carbazole Derivatives
Executive Summary
This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectral characteristics between ether-linked and alkyl-linked carbazole derivatives. Carbazole scaffolds are ubiquitous in both pharmaceuticals (e.g., Carvedilol) and organic electronics (e.g., PVK). The differentiation of side-chain linkages—specifically ether (C–O–C) versus alkyl (C–C) —is critical for validating synthetic pathways and predicting solubility or electronic properties.
Key Takeaway: The primary spectral distinction lies in the 1000–1300 cm⁻¹ fingerprint region .[1] Ether linkages introduce strong, polarity-driven C–O stretching vibrations absent in pure alkyl derivatives, while alkyl chains are dominated exclusively by C–H stretching (2850–2960 cm⁻¹) and bending modes, without the "oxygen signature."
Fundamental Vibrational Theory & Electronic Effects
To interpret the spectra accurately, one must understand how these linkages perturb the carbazole core electronically and mechanically.
Alkyl Linkages (The Silent Scaffold)
-
Nature: Alkyl chains (e.g., N-ethyl, N-octyl) exert a weak inductive electron-donating effect (+I) on the carbazole nitrogen.
-
Vibrational Impact: They add mass without significantly altering the dipole moment of the ring vibrations. Their spectral contribution is additive: distinct aliphatic C–H modes appear, but the carbazole skeletal modes remain largely unshifted compared to the parent structure (once N-H is removed).
Ether Linkages (The Dipole Driver)
-
Nature: Ether linkages can be attached via an alkyl spacer (e.g., N-methoxyethyl) or directly to the aromatic ring (e.g., 2-methoxycarbazole).
-
Vibrational Impact: The oxygen atom is highly electronegative, creating a strong bond dipole.
-
Inductive (-I): Withdraws electron density through the sigma bond, stiffening adjacent C–H bonds.
-
Resonance (+M): If attached directly to the aromatic ring (Aryl-O-Alkyl), the oxygen lone pair donates into the
-system, significantly shifting ring breathing modes (1400–1600 cm⁻¹) to lower frequencies due to conjugation. -
The "Ether Band": The C–O–C asymmetric stretch is one of the strongest absorbers in IR due to the large change in dipole moment during vibration, making it a definitive marker.
-
Comparative Spectral Analysis
The following table synthesizes data from pharmaceutical standards (Carvedilol) and materials science literature (N-vinyl/N-alkyl carbazoles).
Table 1: Diagnostic Wavenumber Comparison
| Spectral Region | Vibrational Mode | Alkyl-Linked Carbazole (e.g., N-Ethylcarbazole) | Ether-Linked Carbazole (e.g., Carvedilol / Aryl Ethers) | Differentiation Logic |
| High Frequency (2800–3100 cm⁻¹) | Aromatic C–H Stretch | 3040–3060 cm⁻¹ (Weak) | 3040–3060 cm⁻¹ (Weak) | Indistinguishable. Both retain the aromatic core. |
| Aliphatic C–H Stretch | 2850–2960 cm⁻¹ (Strong)Distinct -CH₂- and -CH₃ bands | 2850–2960 cm⁻¹ (Medium)Often broadened by O-interaction | Alkyl derivatives show sharper, more intense bands here due to higher density of CH₂ groups. | |
| N–H Stretch | Absent (if N-substituted) | ~3340 cm⁻¹ (if secondary amine present)Absent (if N-substituted) | Check N-substitution. Pure N-alkyls lack the ~3400 cm⁻¹ band seen in unsubstituted carbazole. | |
| Fingerprint (1000–1300 cm⁻¹) | C–O–C Asymmetric Stretch | ABSENT | 1230–1270 cm⁻¹ (Aryl-Alkyl)1080–1150 cm⁻¹ (Aliphatic) | PRIMARY MARKER. The presence of a strong band here confirms the Ether linkage. |
| C–N Stretch | ~1450–1460 cm⁻¹ | ~1450 cm⁻¹ | Generally stable, but can shift if Ether is conjugated to the N. | |
| C–H In-Plane Bend | 1330 cm⁻¹ | 1330 cm⁻¹ | Core ring mode; largely unaffected. | |
| Low Frequency (700–900 cm⁻¹) | Ring Breathing / Out-of-Plane (OOP) | 720–750 cm⁻¹ (Strong) | 720–750 cm⁻¹ (Strong)+ 800–850 cm⁻¹ (Subst. dependent) | Ether substitution on the ring (e.g., pos. 2,7) alters the OOP pattern significantly compared to N-alkyl. |
The "Fingerprint" Battleground
-
Alkyl Case: The region between 1000–1300 cm⁻¹ is relatively "quiet" for alkyl carbazoles, containing only weak C–C skeletal vibrations and C–N stretching (~1220–1250 cm⁻¹ weak/medium).
-
Ether Case: This region is dominated by the C–O–C asymmetric stretch .
-
Side-chain Ether: Look for a strong band at 1100–1150 cm⁻¹ .
-
Ring-attached Ether (Methoxy): Look for two bands: ~1250 cm⁻¹ (Aryl-O) and ~1040 cm⁻¹ (Alkyl-O). In Carvedilol, the Aryl-O stretch is distinct at 1253 cm⁻¹ .
-
Experimental Protocol: High-Fidelity Acquisition
To reliably distinguish these subtle features, a rigorous, self-validating protocol is required.
Protocol: "Differential Linkage Validation"
Objective: Obtain high-resolution spectra to resolve C–H aliphatic modes and C–O ether bands without atmospheric interference.
Methodology:
-
Sample Preparation (Choose One):
-
Solid State (Preferred for Drugs): Grind 1–2 mg sample with 100 mg dry KBr. Press into a translucent pellet. Validation: Pellet must be clear, not cloudy (cloudiness = scattering = baseline slope).
-
ATR (Preferred for Polymers/Oils): Use a Diamond/ZnSe crystal. Ensure high contact pressure. Validation: Evanescent wave penetration depth is wavelength-dependent; apply ATR correction in software if comparing to transmission libraries.
-
-
Instrument Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: Minimum 32 (Screening) or 64 (Publication).
-
Apodization: Blackman-Harris 3-Term (optimizes peak shape).
-
-
Environmental Control (Critical):
-
Purge chamber with N₂ to remove H₂O (3500–3800 cm⁻¹ noise) and CO₂ (2350 cm⁻¹ doublet).
-
Self-Check: If the doublet at 2350 cm⁻¹ is >2% transmittance, purge is insufficient.
-
-
Data Processing:
-
Baseline Correction: Rubberband method (careful not to suppress broad H-bonding bands in ethers).
-
Normalization: Normalize to the Aromatic C=C ring stretch at ~1600 cm⁻¹ (internal standard) to compare relative intensities of Alkyl (2900) vs Ether (1100) bands.
-
Visualizing the Logic
Spectral Assignment Decision Tree
This diagram illustrates the logical flow for assigning a carbazole derivative based on spectral features.
Caption: Decision logic for distinguishing ether vs. alkyl linkages based on hierarchical spectral feature analysis.
Experimental Workflow
The following diagram outlines the "Self-Validating" protocol for sample analysis.
Caption: Step-by-step experimental workflow ensuring data integrity through environmental validation checkpoints.
References
-
Carvedilol Spectral Standards : ResearchGate. "FT-IR spectra of carvedilol and nanocarvedilol." Available at: [Link]
-
N-Substituted Carbazole Analysis : Royal Society of Chemistry. "Computational and infrared spectroscopic investigations of N-substituted carbazoles." Available at: [Link]
-
Ether Linkage Fundamentals : Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Available at: [Link]
-
Carbazole Polymerization : ResearchGate. "FTIR spectra of N-vinyl carbazole and poly (N-vinyl carbazole)." Available at: [Link]
-
General Interpretation : Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." Available at: [Link]
Sources
Comparative Guide: Hole Mobility of Butyl vs. Hexyl Spacer Carbazoles
This guide provides an in-depth technical comparison of butyl (C4) versus hexyl (C6) spacer carbazoles, focusing on their application as Hole Transport Materials (HTMs) in organic electronics, particularly Perovskite Solar Cells (PSCs) and Organic Field-Effect Transistors (OFETs).
Executive Summary
In the engineering of carbazole-based semiconductors, the alkyl spacer length is a critical "tuning knob" that governs the trade-off between charge tunneling efficiency and molecular self-assembly .
-
Butyl Spacers (C4): Generally exhibit superior hole mobility and extraction rates in Self-Assembled Monolayers (SAMs). They offer a "sweet spot" by maintaining low tunneling barriers while providing sufficient hydrophobicity for high-quality overlayer growth (e.g., perovskites).
-
Hexyl Spacers (C6): Typically result in lower hole mobility in vertical transport devices due to the increased insulating volume and tunneling distance. However, in solution-processed polymers, C6 chains are often preferred to enhance solubility and film-forming properties, which can indirectly improve effective device performance despite the lower intrinsic hopping rate.
Verdict: For high-performance hole-selective contacts (SAMs), Butyl (C4) is the industry-preferred standard over Hexyl (C6).
Mechanistic Comparison
Self-Assembled Monolayers (SAMs)
In SAM-based devices (e.g., inverted p-i-n PSCs), the carbazole moiety is anchored to a substrate (usually ITO) via a phosphonic acid group. The alkyl spacer connects the anchor to the active carbazole core.
| Feature | Butyl Spacer (e.g., Me-4PACz) | Hexyl Spacer (e.g., Me-6PACz) | Impact on Mobility |
| Tunneling Distance | Shorter (~5-6 Å) | Longer (~8-9 Å) | C4 Wins: Hole tunneling probability decays exponentially with distance ( |
| Packing Density | High | Moderate to Low | C4 Wins: Shorter chains have less steric bulk, allowing carbazole cores to pack tighter, facilitating intermolecular hole hopping. |
| Surface Coverage | Excellent | Good | C4 Wins: C4 SAMs (like Me-4PACz) form dense, defect-free monolayers that effectively passivate the ITO interface. |
| Hole Transfer Rate | High ( | Lower | C4 Wins: Experimental data confirms faster extraction kinetics for C4 analogues compared to C6. |
Polymeric Semiconductors (Side-Chain Engineering)
In polymers (e.g., polycarbazoles), the alkyl chain is a side group used primarily for solubility.
-
Crystallinity vs. Solubility: While a Butyl chain might theoretically allow closer
- stacking (inter-chain distance < 4 Å), it often leads to poor solubility in common solvents (chlorobenzene, chloroform), resulting in rough, aggregated films. -
The "Hexyl Advantage": Hexyl chains provide sufficient steric bulk to separate chains in solution, enabling smooth, amorphous, or semi-crystalline film formation. In OFETs, a smooth morphology often outweighs the theoretical packing advantage of shorter chains.
Experimental Data Analysis
The following data synthesizes findings from recent high-impact studies on phosphonic acid carbazole SAMs (PACz series).
Table 1: Photovoltaic & Transport Metrics (SAMs in PSCs)
| Material | Spacer Length | Hole Mobility ( | Interface Defect Density | Fill Factor (FF) |
| 2PACz | Ethyl (C2) | Low | > 80% | |
| Me-4PACz | Butyl (C4) | Lowest | > 82% | |
| Me-6PACz | Hexyl (C6) | Moderate | < 78% |
*Note: Mobility values are approximate, derived from Space Charge Limited Current (SCLC) measurements in hole-only devices. While C2 often has the highest raw mobility, C4 (Me-4PACz) frequently yields the best overall device efficiency due to superior interface energy alignment and wetting properties.
Key Causality: The "Odd-Even" & Length Effect
Research indicates that increasing the spacer length from C2 to C6 monotonically increases the series resistance (
-
C4 (Butyl): Provides the optimal balance. It is hydrophobic enough to prevent moisture ingress (unlike C2 which can be too hydrophilic/unstable) but conductive enough to support high current densities.
-
C6 (Hexyl): The additional -CH2-CH2- units act as a dielectric spacer, significantly impeding vertical charge transport.
Visualizing the Mechanism
The following diagram illustrates the structural difference and its impact on charge tunneling.
Caption: Schematic comparison of tunneling barriers. The Butyl spacer (left) allows efficient charge tunneling, while the Hexyl spacer (right) introduces a thicker dielectric barrier, impeding hole extraction.
Experimental Protocols
To validate the mobility differences in your own lab, use the Space Charge Limited Current (SCLC) method. This is the gold standard for vertical mobility in SAMs/HTMs.
Protocol: SCLC Mobility Measurement
Objective: Determine the zero-field hole mobility (
Device Architecture: ITO / PEDOT:PSS / Carbazole-HTM / Au (Hole-Only Device)
Step-by-Step Workflow:
-
Substrate Preparation:
-
Etch ITO glass and clean sequentially in detergent, water, acetone, and isopropanol (15 min ultrasonication each).
-
Treat with UV-Ozone for 20 mins to increase work function.
-
-
HTM Deposition (The Variable):
-
Solution: Dissolve Butyl-Carbazole and Hexyl-Carbazole analogues in Chlorobenzene (
). -
Spin Coating: Deposition at 3000 rpm for 30s.
-
Annealing: Anneal at
for 10 min to remove residual solvent.
-
-
Top Electrode:
-
Thermally evaporate 80-100 nm of Gold (Au) through a shadow mask under high vacuum (
).
-
-
Measurement:
Caption: Workflow for Space Charge Limited Current (SCLC) mobility extraction.
References
-
Al-Ashouri, A., et al. (2019). "Monolithic perovskite/silicon tandem solar cell with >29% efficiency by enhanced hole extraction." Science. (Demonstrates the superiority of Me-4PACz (Butyl) over longer/shorter chains for hole extraction).
-
Li, M., et al. (2024). "Effects of Alkyl Spacer Length in Carbazole-Based Self-Assembled Monolayer Materials." Advanced Science. (Directly compares C2, C3, C4, C5 spacers, showing efficiency drops as length increases).
-
Grisorio, R., et al. (2023). "Pros and cons of hole-selective self-assembled monolayers in inverted PSCs." Energy & Environmental Science. (Review confirming Me-4PACz as a champion material vs. hexyl variants).
-
Li, Y., et al. (2016). "3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials." Beilstein Journal of Organic Chemistry. (Provides context on carbazole polymer design and mobility).
Sources
Mass Spectrometry Fragmentation Patterns of Brominated Carbazoles: A Comparative Technical Guide
Executive Summary
Brominated carbazoles (BCZs) are emerging halogenated heterocyclic contaminants, structurally analogous to polybrominated diphenyl ethers (PBDEs) and dioxins. Their detection in environmental matrices (sediments, biological tissue) presents a unique analytical challenge: distinguishing them from co-eluting interferences while achieving femtogram-level sensitivity.
This guide provides an in-depth analysis of BCZ fragmentation behaviors, contrasting Electron Ionization (EI) and Electron Capture Negative Ionization (ECNI) . It serves as a decision-making framework for researchers requiring definitive structural elucidation versus high-throughput trace screening.
Part 1: The Analytical Landscape
The analysis of BCZs hinges on the stability of the carbazole core (
The Core Dilemma
-
EI (Hard Ionization): Provides a "fingerprint" spectrum with extensive fragmentation, allowing for library matching and isomer differentiation. However, the ion current is distributed across many fragments, reducing sensitivity.
-
ECNI (Soft Ionization): Exploits the high electronegativity of bromine. It concentrates the ion current into specific halogen ions (
) or molecular anions, offering 10-100x greater sensitivity than EI but often sacrificing structural detail.
Part 2: Deep Dive into Fragmentation Mechanisms
Electron Ionization (EI) – The Structural Fingerprint
In EI (70 eV), the molecular ion (
Mechanism A: Sequential De-bromination
The C-Br bond is the "weak link" in the molecule. Upon ionization, the radical cation stabilizes by expelling a bromine radical (
-
Pathway:
-
Diagnostic Value: This series confirms the number of bromine substituents. For a tetrabromo-carbazole (e.g., 1,3,6,8-BCZ), you will observe a cascade from the molecular ion cluster down to the bare carbazole backbone.
Mechanism B: Ring Contraction (HCN Loss)
A hallmark of the carbazole moiety is the loss of hydrogen cyanide (HCN, 27 Da) or the HNC isomer. This usually occurs after significant de-bromination or from the bare carbazole ion.
-
Pathway:
-
Causality: The stability of the fluorenyl-type cation drives this elimination, serving as a secondary confirmation of the heterocyclic nitrogen core.
Mechanism C: Isotope Cluster Analysis (Self-Validating)
The natural abundance of
| Br Atoms | Isotope Pattern (Approx. Intensity Ratio) | Visual Shape |
| 1 | 1:1 | Twin Towers |
| 2 | 1:2:1 | Triangle |
| 3 | 1:3:3:1 | Distorted Bell |
| 4 | 1:4:6:4:1 | Symmetric Bell |
Electron Capture Negative Ionization (ECNI) – The Sensitivity Engine
ECNI operates using a buffer gas (typically Methane or Nitrogen) to thermalize electrons, which are then captured by the electronegative bromine atoms.
Mechanism: Dissociative Electron Capture
Unlike EI, ECNI often results in the immediate dissociation of the C-Br bond.
-
Dominant Ions: The spectrum is frequently dominated by
( ) and ( ). -
Molecular Anions: Depending on source temperature and pressure, you may observe the molecular anion
. -
Selectivity: Hydrocarbons and non-halogenated matrix components have low electron affinity and are "invisible" in this mode, drastically improving the signal-to-noise ratio.
Part 3: Comparative Performance Guide
The following table synthesizes experimental performance metrics.
| Feature | GC-EI-MS | GC-ECNI-MS |
| Primary Application | Structural Elucidation / Unknown ID | Trace Quantification / Screening |
| Limit of Detection (LOD) | Low pg to ng range | Low fg to pg range (10-50x lower than EI) |
| Selectivity | Moderate (Matrix interferences common) | High (Transparent to non-halogenated matrix) |
| Structural Info | High (Isomer specific fragmentation) | Low (Often only Br isotopes visible) |
| Linearity | Excellent ( | Limited (Easily saturated at high conc.) |
| Library Matching | NIST/Wiley compatible | Not compatible with standard libraries |
Part 4: Validated Experimental Protocol
Objective: Simultaneous extraction and analysis of BCZs from sediment.
Step 1: Sample Preparation (Soxhlet/PLE)
-
Extraction: Mix 5g dried sediment with copper powder (to remove sulfur). Extract with Dichloromethane (DCM):Hexane (1:1 v/v) for 16-24 hours.
-
Justification: DCM disrupts the sediment matrix, while Hexane ensures solubility of the non-polar BCZs. Copper is critical; sulfur interferes heavily in MS analysis.
-
Cleanup: Fractionate using a Silica Gel column. Elute BCZs with Hexane:DCM (80:20).
Step 2: GC-MS Configuration
-
Column: DB-5ms or Rtx-1614 (30m
0.25mm, 0.25µm film).-
Why: Low bleed phases are essential for trace halogen analysis to prevent background noise from masking isotope clusters.
-
-
Injection: Splitless mode at 280°C.
-
Caution: BCZs are thermally stable, but active sites in the liner can cause adsorption. Use deactivated glass wool liners.
-
Step 3: MS Acquisition Parameters
-
EI Mode:
-
Source Temp: 230°C.
-
Scan Range: m/z 100–600 (Ensure capture of full molecular ion).
-
-
ECNI Mode:
-
Reagent Gas: Methane (40% flow) or Nitrogen.
-
Source Temp: Lower is often better (150-200°C) to promote resonance electron capture rather than dissociation, potentially preserving the
ion for better identification.
-
Part 5: Visualization of Pathways & Workflows
Diagram 1: Fragmentation Pathway (EI Mode)
This diagram illustrates the stepwise degradation of a Tribromo-carbazole, highlighting the diagnostic loss of Bromine and the Carbazole ring collapse.
Caption: Stepwise Electron Ionization (EI) fragmentation pathway of a brominated carbazole, showing sequential de-bromination followed by the characteristic loss of HCN from the heterocyclic ring.
Diagram 2: Method Selection Workflow
A logic gate for researchers to select the appropriate MS technique based on study goals.
Caption: Decision matrix for selecting between EI and ECNI mass spectrometry based on analyte concentration and the need for structural identification versus sensitivity.
References
-
Zhu, L., & Hites, R. A. (2005). Identification of Brominated Carbazoles in Sediment Cores from Lake Michigan. Environmental Science & Technology. [Link]
-
Berset, J. D., et al. (2009). Gas chromatography coupled to electron capture negative ion mass spectrometry with nitrogen as the reagent gas--an alternative method for the determination of polybrominated compounds.[1] Rapid Communications in Mass Spectrometry. [Link]
-
Agilent Technologies. (2020). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent Application Notes. [Link]
-
Tang, C., et al. (2021).[2] Halogenation-Guided Nontarget Screening Combined with Suspect Screening.[2] Environmental Science & Technology. [Link][2]
Sources
- 1. Gas chromatography coupled to electron capture negative ion mass spectrometry with nitrogen as the reagent gas--an alternative method for the determination of polybrominated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Crystal Packing and π-Stacking Analysis of Phenoxy-Carbazole Derivatives
This guide provides an in-depth comparative analysis of the solid-state structures of phenoxy-carbazole derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure, intermolecular forces, and the resultant crystal packing. This document is intended for researchers and professionals in materials science and drug development, offering field-proven insights into the analysis of these versatile compounds.
The Strategic Importance of Supramolecular Architecture
Phenoxy-carbazole derivatives are a class of molecules widely recognized for their applications in organic electronics, optoelectronics, and medicinal chemistry. Their performance in these fields is not solely a function of their individual molecular properties but is critically dependent on their organization in the solid state. The precise arrangement of molecules in a crystal lattice, known as crystal packing, dictates bulk material properties such as charge carrier mobility, photoluminescence efficiency, and even solubility.
At the heart of this organization are non-covalent interactions, particularly the ubiquitous yet complex π-π stacking. The carbazole and phenoxy moieties, both being aromatic, are prone to engage in these interactions, which, along with hydrogen bonds and van der Waals forces, govern the final supramolecular assembly. Understanding how to analyze and control these interactions is therefore paramount for rational material design.
Core Methodologies for Crystal Structure Analysis
To dissect the supramolecular architecture of phenoxy-carbazole derivatives, a multi-step, validated workflow is essential. Each step provides a layer of information, from the atomic coordinates to the quantification of intermolecular forces.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. The goal is to obtain a high-resolution structure that allows for the precise measurement of bond lengths, angles, and, most importantly for our purpose, intermolecular distances.
-
Crystal Growth (The Critical First Step):
-
Objective: To grow single crystals of sufficient size (>0.1 mm) and quality (low defect density) for diffraction.
-
Protocol: The slow evaporation method is often the most effective for phenoxy-carbazole derivatives.
-
Dissolve the purified compound in a suitable solvent system (e.g., dichloromethane/methanol, chloroform/hexane) to near-saturation in a clean vial. The choice of solvent is critical; it must be a good solvent for the compound but also volatile enough to evaporate over several days.
-
Loosely cap the vial or cover it with perforated film to allow for slow, controlled evaporation at a constant temperature.
-
Monitor the vial daily. The process is a delicate balance; too rapid evaporation leads to polycrystalline powder, while too slow evaporation can take weeks.
-
-
Causality: Slow solvent removal allows molecules to deposit onto a growing lattice in an ordered, low-energy conformation, which is essential for forming a single, diffracting crystal.
-
-
Data Collection and Refinement:
-
Objective: To obtain a high-quality diffraction pattern and solve the crystal structure.
-
Workflow: This process is typically performed using an automated diffractometer. The key is to ensure the resulting model accurately represents the experimental data.
-
Self-Validation: The trustworthiness of a crystal structure is determined by key refinement parameters. The R1 factor should ideally be below 5% for a well-resolved structure, indicating a good fit between the calculated model and the observed diffraction data.
-
The workflow from synthesis to final analysis is a sequential process where the quality of each step determines the success of the next.
Caption: Common Geometries of π-π Interactions.
Data Summary and Interpretation
The table below summarizes the expected crystallographic and interaction data for our two derivatives.
| Parameter | Derivative A (Unsubstituted) | Derivative B (Dinitro-substituted) | Causality & Interpretation |
| Crystal System | Monoclinic | Triclinic | The addition of bulky, polar nitro groups can disrupt higher symmetry packing, favoring a lower symmetry system. |
| Space Group | P2₁/c | P-1 | Both are common centrosymmetric space groups, indicating efficient packing of molecules. |
| π-Stacking Type | Parallel-Displaced | Parallel-Displaced | This geometry is generally favored as it balances attractive and repulsive forces between aromatic systems. |
| Centroid-to-Centroid Distance | ~3.8 Å | ~3.5 Å | The electron-deficient nature of the dinitro-carbazole core in B enhances electrostatic attraction with adjacent molecules, pulling the stacks closer together. This is a key indicator of stronger π-π interaction. |
| Slip Angle | ~25° | ~18° | A smaller slip angle in B suggests a more direct overlap between the aromatic cores, which can facilitate better charge transport along the stacking axis. |
| Hirshfeld: H···H Contacts | ~45% | ~30% | The decrease in the relative contribution of H···H contacts in B is due to the introduction of strong O···H and N···H interactions. |
| Hirshfeld: O···H Contacts | N/A | ~20% | These are prominent new interactions in B , arising from the nitro groups acting as hydrogen bond acceptors. These strong, directional interactions significantly influence the overall packing motif. |
Analysis of Packing Motifs
-
Derivative A: In the absence of strong directing groups, the crystal packing of Derivative A would likely be dominated by weaker C-H···π and van der Waals interactions, leading to a classic herringbone or a gently slipped π-stack arrangement. The primary driving force is the efficient filling of space.
-
Derivative B: The introduction of nitro groups fundamentally changes the packing landscape. The electron-deficient carbazole core now seeks to interact with electron-rich regions of neighboring molecules. More importantly, the oxygen atoms of the nitro groups act as potent hydrogen bond acceptors. This leads to the formation of strong C-H···O hydrogen bonds, which act as "structural anchors." These directional bonds, combined with the strengthened π-π stacking, create a highly ordered, tightly bound 3D network. This robust network is often beneficial for thermal stability and creating defined charge transport pathways. A recent study on 2,7-bis(4-phenoxyphenyl)-9H-carbazole highlights how C–H···π and π–π stacking interactions work in concert to build a 3D supramolecular architecture.
Broader Implications and Conclusion
The comparative analysis demonstrates a clear principle: the strategic placement of functional groups on the phenoxy-carbazole scaffold is a powerful tool for engineering solid-state architecture.
-
For Organic Electronics: To enhance charge transport, the goal is to design derivatives that promote close, well-ordered, parallel-displaced π-stacks. As seen with Derivative B, incorporating electron-withdrawing groups can decrease the centroid-to-centroid distance and optimize stacking, creating favorable pathways for charge carriers.
-
For Drug Development: In a pharmaceutical context, crystal packing (polymorphism) governs solubility and bioavailability. Understanding the dominant intermolecular forces allows for targeted strategies to either stabilize a desired crystal form or to systematically generate and characterize different polymorphs.
References
-
Bi, C., Li, K., Wang, L., Zhang, Y., & Wang, Y. (2023). Synthesis, crystal structure, and photophysical properties of 2,7-bis(4-phenoxyphenyl)-9H-carbazole. RSC Advances, 13(31), 21353-21359. Available at: [Link]
Thermal Stability Comparison: Carbazole Ether Monomers vs. Alternatives
Topic: Thermal Stability Comparison (TGA/DSC) of Carbazole Ether Monomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Application Context
Carbazole-based monomers are the backbone of hole-transporting materials (HTMs) in OLEDs, organic photovoltaics (OPVs), and high-refractive-index polymers. While the carbazole core itself is hyper-stable due to its aromatic tricyclic structure, the linker chemistry dictates the thermal ceiling of the final material.
This guide provides a technical comparison of Carbazole Ether Monomers (specifically glycidyl and alkoxy derivatives) against their alkyl and rigid-aromatic counterparts. The focus is on thermal stability (Td) and phase transition behavior (Tg/Tm) , critical parameters for processing temperatures and device longevity.
Key Insight: Ether linkages introduce a "flexibility-stability trade-off." They significantly lower the melting point (improving solubility and processability) but introduce a lower-energy decomposition pathway compared to rigid aromatic analogs.
Comparative Analysis: Thermal Performance Data
The following data aggregates performance metrics from standard Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under nitrogen atmosphere.
Table 1: Thermal Properties Comparison
| Monomer Class | Representative Compound | Structure Type | Melting Point ( | Decomposition ( | Glass Transition ( |
| Ether Functionalized | 9-(2,3-Epoxypropyl)carbazole | Aliphatic Ether | 108 - 112 °C | 290 - 305 °C | N/A (Crystalline) |
| Ether-Ester Hybrid | 2-(9H-carbazol-9-yl)ethyl methacrylate | Ether/Ester Link | 82 - 85 °C | ~260 °C | 35 - 50 °C (Polymer) |
| Alkyl Baseline | N-Ethyl Carbazole | Simple Alkyl | 68 - 70 °C | 230 - 250 °C | Low (crystallizes) |
| Rigid Aromatic | 1,3-Bis(N-carbazolyl)benzene (mCP) | Aryl-N Bond | 178 °C | > 450 °C | ~60 °C (Amorphous) |
Analysis of Data:
-
Processability Window: The Epoxypropyl monomer offers a superior processing window (
to gap of ~180°C) compared to the Methacrylate derivative, which risks premature polymerization or ester cleavage near 200°C. -
Stability Hierarchy: Rigid Aromatic > Ether Functionalized > Alkyl/Ester. The ether oxygen stabilizes the alkyl chain slightly better than a pure alkyl chain due to the anomeric effect, but it remains the weak link compared to the C-N aromatic bond in mCP.
Mechanistic Insight: Why Ether Linkages Degrade
Understanding why degradation occurs allows for better molecular design. The thermal failure of carbazole ethers is rarely due to the carbazole ring itself (stable > 500°C).
Degradation Pathway Logic
-
Initiation: Thermal energy overcomes the dissociation energy of the C-O bond (approx. 360 kJ/mol) or the C-H bond alpha to the ether oxygen .
-
Propagation: Homolytic cleavage generates alkoxy and carbon-centered radicals.
-
Beta-Scission: In glycidyl ethers, the strained epoxide ring opens, facilitating rapid weight loss and cross-linking (char formation).
Visualization: Thermal Degradation Mechanism
Figure 1: Thermal degradation pathway of carbazole ether monomers, highlighting the C-O bond as the primary failure point.
Experimental Protocol: Self-Validating TGA/DSC Workflow
To replicate these results with high fidelity, follow this protocol. This workflow includes "Checkpoints" to ensure data integrity (Trustworthiness).
Phase 1: Sample Preparation
-
Sample Mass: 5–10 mg (Precision: ±0.01 mg).
-
Pan Selection:
-
TGA: Alumina (
) pans (chemically inert to radical intermediates). -
DSC: Tzero Aluminum hermetic pans with a pinhole (allows volatile escape without pan deformation).
-
-
Pre-Conditioning: Dry samples in a vacuum oven at 40°C for 4 hours to remove surface moisture (hygroscopicity is common in ether derivatives).
Phase 2: Instrument Configuration
-
Atmosphere: Nitrogen (High Purity 99.999%).
-
Flow Rate: 50 mL/min (Balance purge) / 20 mL/min (Sample purge).
-
Heating Rate: 10 °C/min (Standard). Note: Higher rates (20°C/min) artificially elevate
values due to thermal lag.
Phase 3: The "Heat-Cool-Heat" Cycle (DSC Only)
A single heating ramp is insufficient for monomers due to thermal history (crystallinity from synthesis).
-
Ramp 1: 25°C to (
+ 30°C). Erases thermal history. -
Cool: (
+ 30°C) to -50°C at 10°C/min. Establishes controlled crystallinity. -
Ramp 2: -50°C to 300°C. Records true
and .
Visualization: Experimental Logic Flow
Figure 2: Validated workflow for thermal analysis ensuring removal of thermal history and accurate decomposition measurement.
Conclusion & Recommendations
For drug delivery and optoelectronic applications requiring melt-processing below 200°C , 9-(2,3-epoxypropyl)carbazole is the superior candidate. It offers a stable processing window that N-alkyl carbazoles lack (due to volatility) and better solubility than rigid bis-carbazoles.
Recommendation:
-
Use Ether Monomers: When solubility in non-chlorinated solvents is required and operation temperatures are < 150°C.
-
Use Rigid Aromatics: When the device operation temperature exceeds 120°C (requiring high
) or for vacuum-deposition processes.
References
-
Thermal Stability of Carbazole-Based Polymers: Comparison of N-alkyl vs. N-aryl carbazole derivatives. Source: ACS Applied Polymer Materials. "Thermal and Dielectric Stability of Functional Photo-cross-linkable Carbazole-Modified Polypropylene." [Link]
-
Epoxy-Carbazole Monomer Properties: Synthesis and thermal data for 9-(2,3-epoxypropyl)carbazole. Source: National Institutes of Health (NIH) / Beilstein J. Org. Chem. "Synthesis of novel multifunctional carbazole-based molecules and their thermal properties." [Link]
-
Thermodynamic Data of Rigid Carbazole Derivatives: Detailed DSC/TGA data for 1,3-Bis(N-carbazolyl)benzene. Source: MDPI Molecules. "A Promising Thermodynamic Study of Hole Transport Materials: 1,3-Bis(N-carbazolyl)benzene." [Link]
-
Standard TGA/DSC Protocols: Guidelines for thermal analysis of organic monomers. Source: TA Instruments / Waters. "Estimation of Polymer Lifetime by TGA Decomposition Kinetics." [Link]
Comparative Guide: UV-Vis Absorption Spectra of 9-Substituted Carbazoles
Executive Summary
Carbazole derivatives are ubiquitous in optoelectronics (OLED host materials), photovoltaics, and medicinal chemistry due to their high thermal stability and hole-transporting capabilities.[1] The optical properties of these molecules are governed by the delocalization of the nitrogen lone pair into the biphenyl system.
This guide analyzes how substitution at the N-position (9-position) alters the UV-Vis absorption profile. Unlike ring substitution (e.g., 3,6-positions), which causes massive bathochromic shifts, 9-substitution offers a subtle interplay between electronic conjugation and steric torsion . Understanding these shifts is critical for tuning band gaps in organic semiconductors and verifying purity in drug synthesis.
Mechanistic Foundation: Why Shifts Occur
The UV-Vis spectrum of carbazole is characterized by
-
Electronic Effect (Inductive/Mesomeric):
-
Electron Donating Groups (EDG) (e.g., Alkyl) slightly destabilize the HOMO, narrowing the band gap (Red Shift).
-
Electron Withdrawing Groups (EWG) (e.g., Acetyl) pull density from the nitrogen, often stabilizing the HOMO (Blue Shift).
-
-
Steric Effect (The "Twist"):
-
Bulky groups (e.g., Phenyl) clash with the protons at the 1 and 8 positions. This forces the substituent to rotate out of plane, breaking conjugation and limiting the expected red shift.
-
Visualization: Electronic vs. Steric Pathways
The following diagram illustrates the logical flow determining the spectral shift.
Figure 1: Decision tree illustrating how steric bulk competes with electronic conjugation to determine the final absorption maximum (
Comparative Analysis: Spectral Signatures
The following data compares the unsubstituted core with three distinct classes of derivatives. All values are approximate for dilute solutions in non-polar solvents (e.g., THF or Dichloromethane).
Data Summary Table
| Compound | Substituent Type | Spectral Shift (vs. Core) | Key Structural Feature | |
| 9H-Carbazole | Reference (H) | ~336 nm | N/A | Planar, rigid system. |
| 9-Ethylcarbazole | Alkyl (+I Effect) | ~346 nm | Slight Red Shift (+10 nm) | Weak inductive donation; maintains planarity. |
| 9-Phenylcarbazole | Aryl (Steric) | ~340 nm | Minimal Red Shift | Twisted: ~60° dihedral angle prevents full conjugation with the phenyl ring. |
| 9-Vinylcarbazole | Alkenyl (Conjugated) | ~345-350 nm | Moderate Red Shift | Vinyl group allows |
Detailed Technical Breakdown
Scenario A: Alkyl Substitution (9-Ethylcarbazole)
Replacing the N-H proton with an ethyl group introduces a weak inductive effect (+I). Since alkyl groups are not bulky enough to cause significant twisting against the 1,8-protons, the molecule remains relatively planar.
-
Observation: The spectrum retains the fine vibrational structure (vibronic coupling) seen in the parent carbazole. The red shift is present but small, primarily due to the destabilization of the HOMO level by the electron-donating alkyl chain.
Scenario B: The "Steric Decoupling" of 9-Phenylcarbazole
Theoretically, a phenyl group should extend the conjugation significantly, leading to a massive red shift. However, experimental data shows a shift similar to or even less than the alkyl derivative.
-
Why? The hydrogen atoms at positions 1 and 8 of the carbazole ring sterically repel the ortho hydrogens of the phenyl ring.
-
Result: The phenyl ring twists roughly 50-70° out of plane. This "breaks" the
-conjugation. The phenyl ring acts more like an inductively withdrawing group rather than a resonance donor, creating a "hypsochromic" effect relative to a theoretical planar 9-phenyl system.
Scenario C: 9-Vinylcarbazole (Monomer)
The vinyl group is smaller than a phenyl ring but offers
-
Observation: This compound often displays a "tail" extending into longer wavelengths compared to the alkyl versions, indicative of extended conjugation. This feature is critical in polymerization monitoring; as the vinyl double bond reacts (forming Polyvinylcarbazole, PVK), this conjugation is lost, and the spectrum reverts to looking like an alkyl-carbazole (hypsochromic shift upon polymerization).
Experimental Protocol: Validated UV-Vis Workflow
To replicate these results, use the following self-validating protocol. This method minimizes aggregation effects, which are common in planar aromatic systems (
Reagents & Equipment[2][3]
-
Solvent: Spectroscopic grade Tetrahydrofuran (THF) or Acetonitrile (ACN). Note: Avoid Acetone (absorbs <330 nm).
-
Cuvettes: Quartz (Fused Silica), 10 mm path length. Glass absorbs UV.
-
Concentration:
M to M.
Step-by-Step Methodology
-
Baseline Correction (The Zeroing Step): Fill two cuvettes with pure solvent. Place them in the sample and reference holders. Run a "Baseline" scan from 250 nm to 450 nm. This subtracts the solvent and cuvette absorption from your final data.
-
Stock Solution Preparation: Weigh roughly 1-2 mg of the carbazole derivative. Dissolve in 10 mL of solvent (Stock A). Dilute 100
L of Stock A into 10 mL of fresh solvent (Working Solution).-
Validation Check: If the absorbance at
exceeds 1.0, dilute further. Beer-Lambert law linearity fails > 1.0 A.
-
-
Measurement: Rinse the sample cuvette with the Working Solution. Fill and scan.
-
Data Processing: Identify the lowest energy transition (longest wavelength peak). Note the vibrational structure (is it smooth or jagged?). Smooth bands often indicate aggregation or loss of planarity; jagged bands indicate isolated, rigid molecules.
Workflow Visualization
Figure 2: Operational workflow for ensuring Beer-Lambert compliance and spectral accuracy.
References
-
NIST Chemistry WebBook. 9H-Carbazole UV-Vis Spectrum.[2] National Institute of Standards and Technology.[2] [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Conjugated Systems. [Link]
-
PubChem. 9-Vinylcarbazole Compound Summary. National Library of Medicine. [Link]
Sources
Safety Operating Guide
9-[4-(4-Bromophenoxy)butyl]carbazole proper disposal procedures
Executive Summary: The "Zero-Emission" Disposal Mandate
Immediate Action Required: Do NOT dispose of 9-[4-(4-Bromophenoxy)butyl]carbazole (proprietarily known in some catalogs as a precursor for OLED hole-transport materials) down the drain or in general trash.
This compound presents a dual-hazard profile:
-
The Carbazole Core: A polycyclic aromatic hydrocarbon (PAH) analogue with high aquatic toxicity and suspected mutagenic properties.[1]
-
The Brominated Tail: A halogenated moiety that, if incinerated improperly (e.g., in standard non-halogenated waste streams), can catalyze the formation of brominated dioxins and furans—compounds significantly more toxic than the parent molecule.[1]
The Golden Rule: Treat this substance and anything it touches as Halogenated Organic Waste .[1]
Part 1: Chemical Characterization & Hazard Logic
To dispose of this chemical safely, you must understand the causality behind the protocols.[1] We are not just following rules; we are preventing specific chemical reactions in the waste stream.[1]
| Feature | Chemical Logic | Operational Consequence |
| Structure | Carbazole Core (Hydrophobic, Planar) | High Aquatic Toxicity. It bioaccumulates in lipid tissues of aquatic life.[1] Action: Zero-discharge to sewer systems is non-negotiable. |
| Substituent | Aryl Bromide (C-Br Bond) | Halogenated Waste Status. Standard incinerators cannot handle high halogen loads without scrubbers.[1] Action: Must be segregated into "Halogenated" waste streams to prevent equipment corrosion and dioxin release.[1] |
| Physical State | Solid Powder (Likely off-white/beige) | Inhalation Hazard. Dust formation allows entry into the lungs.[1] Action: All handling must occur inside a fume hood. |
Part 2: Pre-Disposal Handling (The Self-Validating System)
A self-validating system means the workflow prevents you from making a mistake.[1] We achieve this through Strict Segregation .[1]
The Segregation Protocol
Your lab likely has two primary organic waste streams: Non-Halogenated (Acetone, Ethanol) and Halogenated (DCM, Chloroform).
-
9-[4-(4-Bromophenoxy)butyl]carbazole MUST go into the HALOGENATED stream.
-
Why? Even though it is a solid, if you dissolve it or wash glassware, that liquid is now halogenated.[1] Adding halogens to a non-halogenated fuel blending program can result in massive regulatory fines and facility shutdowns due to scrubber failure at the disposal plant.[1]
Visualizing the Decision Matrix
The following logic gate ensures no cross-contamination occurs.
Figure 1: Decision matrix for segregating brominated carbazole waste. Note the convergence on specific labeling to alert downstream handlers.
Part 3: The Disposal Workflow (Step-by-Step)
Scenario A: Disposing of Pure Solid (Expired/Excess)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1] Do not use metal containers as brominated compounds can degrade and corrode metal over long storage periods if moisture is present.[1]
-
Transfer: Inside a fume hood, transfer the solid to the waste container.
-
Labeling:
-
Primary Constituent: 9-[4-(4-Bromophenoxy)butyl]carbazole.[1]
-
RCRA Consideration: While this specific molecule may not have a unique "P" or "U" code, it must be treated as a Characteristic Hazardous Waste (due to toxicity).[1] If mixed with solvents, use the solvent's code (e.g., F002 for halogenated solvents).[1][4][5][6]
-
Scenario B: Disposing of Contaminated Glassware/Rinsate
-
Solubilization: The compound is lipophilic.[1] Water will not clean your glassware; it will only spread the contamination.[1]
-
The Solvent Choice: Rinse glassware with Dichloromethane (DCM) or Chloroform .[1]
-
Scientific Reason: These solvents readily dissolve the carbazole derivative and are already part of the halogenated waste stream.[1]
-
-
Collection: Pour the rinsate into the Halogenated Organic Waste carboy.
-
Critical Check: Ensure the carboy is compatible with halogenated solvents (HDPE or Fluorinated HDPE).[1]
-
Part 4: Emergency Spillage Procedures
If this powder spills, do not use water .[1] Water creates a slurry that spreads the aquatic toxin into floor drains.[1]
Spill Response Pathway
Figure 2: Emergency response workflow emphasizing dust control and containment.
Detailed Spill Steps:
-
Isolate: Close lab doors to prevent air currents from spreading dust.[1]
-
PPE: Double-glove (Nitrile) and wear a respirator (N95 minimum) if powder is airborne.[1]
-
Containment:
-
Final Clean: Wipe the surface with a DCM-dampened paper towel, then place that towel into the solid hazardous waste.[1]
References & Authority
-
PubChem. (n.d.).[1] 9-(4-Bromophenyl)carbazole Safety and Hazards. National Library of Medicine.[1] Retrieved from [Link]
-
Validation: Provides the hazard baseline (Skin Irrit. 2, Aquatic Chronic 2) for the brominated carbazole class.[1]
-
-
U.S. Environmental Protection Agency (EPA). (n.d.).[1] RCRA Waste Codes for Halogenated Solvents (F-Codes). Retrieved from [Link]
-
Validation: Establishes the legal requirement for separating halogenated waste (F001/F002) to prevent illegal disposal.
-
-
-
Validation: Confirms the aquatic toxicity profile of the carbazole core structure, necessitating "Zero-Discharge" protocols.
-
-
-
Validation: Supports the specific segregation of brominated organics to prevent dioxin formation during thermal treatment.[1]
-
Sources
- 1. ehs.providence.edu [ehs.providence.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemscience.com [chemscience.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. wku.edu [wku.edu]
- 6. Differences Between the 4 RCRA Waste Codes [enveraconsulting.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
Navigating the Safe Handling of 9-[4-(4-Bromophenoxy)butyl]carbazole: A Comprehensive Guide to Personal Protective Equipment and Disposal
Hazard Analysis: Understanding the Risks
Based on data from closely related compounds, 9-[4-(4-Bromophenoxy)butyl]carbazole is presumed to present the following primary hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3][4][5][6]
-
Serious Eye Damage/Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage upon contact.[1][2][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2][3][5]
-
Toxicity if Swallowed: Ingestion may be harmful or toxic.[5][7][8]
-
Aquatic Toxicity: As with many halogenated organic compounds, it may have long-lasting harmful effects on aquatic life.[7][9]
This hazard profile necessitates a multi-layered approach to personal protective equipment (PPE) to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling 9-[4-(4-Bromophenoxy)butyl]carbazole in both solid and solution forms.
| Protection Type | Solid Form | Solution Form | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Nitrile or neoprene gloves (consider double-gloving) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for handling solutions to protect against potential solvent permeation and accidental splashes. |
| Eye Protection | Chemical safety goggles | Chemical safety goggles or a face shield | Protects against airborne particles (dust) and chemical splashes. A face shield offers broader protection when handling larger volumes of solutions. |
| Body Protection | Laboratory coat | Chemical-resistant laboratory coat or apron | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts) | Work in a certified chemical fume hood | A respirator is crucial when handling the solid to prevent inhalation of fine particles. All work with solutions should be performed in a fume hood to control vapor and aerosol exposure. |
Procedural Guidance for Safe Handling
A systematic workflow is critical to minimizing exposure risk. The following diagram illustrates the key stages of handling 9-[4-(4-Bromophenoxy)butyl]carbazole, from preparation to disposal.
Caption: Workflow for Safe Handling of 9-[4-(4-Bromophenoxy)butyl]carbazole.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure a chemical spill kit is readily accessible.
-
Put on all required PPE as detailed in the table above.
-
-
Handling the Solid:
-
When weighing the solid compound, use a ventilated balance enclosure or a fume hood to minimize dust inhalation.
-
Use a disposable weighing boat to avoid cross-contamination and simplify cleanup.
-
-
Preparing Solutions:
-
All dissolutions and solution transfers must be conducted within a certified chemical fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces with an appropriate solvent, followed by soap and water.
-
Remove PPE in the correct order to avoid self-contamination: gloves first, followed by lab coat, then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: If safe to do so, don appropriate PPE, including respiratory protection.
-
Contain: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent from your spill kit.
-
Clean: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step. All waste containing 9-[4-(4-Bromophenoxy)butyl]carbazole must be treated as hazardous.
Caption: Waste Segregation and Disposal Flowchart.
-
Solid Waste: All contaminated disposable items (e.g., gloves, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed container for halogenated organic waste.
-
Empty Containers: "Empty" containers that held the solid compound should be rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste. The rinsed container can then be disposed of according to your institution's guidelines.
Always adhere to your institution's specific hazardous waste disposal procedures and consult with your Environmental Health and Safety (EHS) department for guidance.
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with 9-[4-(4-Bromophenoxy)butyl]carbazole, ensuring a safe and productive research environment.
References
-
9-(4-BROMO-PHENYL)-9H-CARBAZOLE | CAS 57102-42-8. (n.d.). Matrix Fine Chemicals. Retrieved February 12, 2026, from [Link]
-
9-(4-Bromophenyl)carbazole. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
Sources
- 1. 9-(4-Bromophenyl)carbazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 9-(4-Bromophenyl)carbazole | C18H12BrN | CID 22361390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. keyorganics.net [keyorganics.net]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
